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  • Product: 4-Methyl-1,3-thiazol-5-amine dihydrochloride
  • CAS: 1797246-54-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

Prepared by: A Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Section 1: Introduction and Rationale The 1,3-thiazole ring is a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding have made it a cornerstone in the design of agents targeting a vast array of biological targets.[1][2] Specifically, aminothiazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4]

This guide focuses on the dihydrochloride salt of 4-Methyl-1,3-thiazol-5-amine, a specific isomer with distinct structural features. The placement of the amine at the C5 position, adjacent to the methyl-substituted C4, presents a unique electronic and steric environment compared to the more commonly studied 2-aminothiazoles. Understanding the precise molecular architecture, including its protonated state, conformational possibilities, and spectroscopic signatures, is paramount for any researcher aiming to utilize this molecule as a building block in rational drug design or as a lead compound in screening campaigns.

Section 2: Core Molecular Structure and Physicochemical Properties

The fundamental structure of the target compound is an aromatic 1,3-thiazole ring substituted with a methyl group at position 4 and a primary amine at position 5. The dihydrochloride salt form indicates that the molecule is protonated at two distinct basic sites.

Structural Elucidation

Based on its chemical nomenclature and available identifiers (CAS: 1797246-54-8), the molecular structure can be definitively assigned. The dihydrochloride salt formation is critical to its properties, influencing solubility, stability, and handling. The two most probable sites of protonation are the exocyclic primary amine (-NH₂) and the endocyclic thiazole nitrogen (N3), as these are the most basic centers in the molecule.[5]

G start Ethyl Acetoacetate step1 α-Halogenation (e.g., SO₂Cl₂ or NBS) start->step1 intermediate1 Ethyl 2-chloroacetoacetate step1->intermediate1 step2 Reaction with Sodium Cyanide (NaCN) intermediate1->step2 intermediate2 Ethyl 2-cyanoacetoacetate step2->intermediate2 step3 Reaction with Lawesson's Reagent or P₄S₁₀ intermediate2->step3 intermediate3 Ethyl 2-cyano-3-thioxobutanoate step3->intermediate3 step4 Ammonia-mediated Cyclization & Tautomerization intermediate3->step4 intermediate4 Ethyl 4-methyl-5-aminothiazole-2-carboxylate step4->intermediate4 step5 Hydrolysis (e.g., NaOH) then Decarboxylation (Heat) intermediate4->step5 product_freebase 4-Methyl-1,3-thiazol-5-amine step5->product_freebase step6 Salt Formation (HCl in Ether/IPA) product_freebase->step6 final_product 4-Methyl-1,3-thiazol-5-amine Dihydrochloride step6->final_product G core 4-Methyl-1,3-thiazol-5-amine Scaffold anticancer Anticancer Agents core->anticancer antimicrobial Antimicrobial Agents core->antimicrobial cns CNS Agents core->cns kinase Kinase Inhibition (e.g., CDK, Aurora) anticancer->kinase tubulin Tubulin Polymerization Inhibition anticancer->tubulin dna DNA Gyrase Inhibition antimicrobial->dna biofilm Biofilm Formation Disruption antimicrobial->biofilm receptor Receptor Modulation (e.g., Dopamine, Serotonin) cns->receptor enzyme Enzyme Inhibition (e.g., MAO, AChE) cns->enzyme G start Synthesized Crude Product purification Purification (Recrystallization) start->purification nmr ¹H and ¹³C NMR (Structure Confirmation) purification->nmr ms LC-MS (Molecular Weight & Purity) purification->ms hplc RP-HPLC (Purity Assessment >95%) purification->hplc elemental Elemental Analysis (Confirm Salt Stoichiometry) purification->elemental final Qualified Compound Batch (Store under N₂, desiccated)

Sources

Exploratory

Spectroscopic data for 4-Methyl-1,3-thiazol-5-amine dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride Introduction 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a heterocyclic compound of interest in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride

Introduction

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous pharmacologically active molecules.[1] A thorough spectroscopic characterization is fundamental to confirming its molecular structure, assessing purity, and understanding its chemical properties, which are critical steps in any research and development pipeline. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

A Note on the Presented Data: Direct experimental spectra for 4-Methyl-1,3-thiazol-5-amine dihydrochloride are not widely available in the public domain. Therefore, the data presented in this guide are predicted based on established principles of spectroscopy and data from analogous structures, particularly other thiazole derivatives and amine hydrochlorides.[2][3][4] The protocols described are standardized methods for obtaining such spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons. For 4-Methyl-1,3-thiazol-5-amine dihydrochloride, the spectrum is expected to be influenced by the protonation of both the 5-amino group and the thiazole ring nitrogen (likely N3), leading to downfield shifts of adjacent protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 4-Methyl-1,3-thiazol-5-amine dihydrochloride, assuming dissolution in a suitable deuterated solvent such as DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~9.0 - 9.5Singlet1HH2 (thiazole ring)The proton at the C2 position is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent protonated nitrogen and sulfur atoms.
~8.0 - 8.5Broad Singlet3H-NH₃⁺The protons of the ammonium group are typically deshielded and appear as a broad signal due to rapid exchange and quadrupolar relaxation. This peak would likely exchange upon addition of D₂O.
~2.5 - 2.8Singlet3H-CH₃The methyl group protons at C4 are expected to be in a typical range for a methyl group attached to an aromatic ring. Some deshielding is expected due to the overall positive charge on the molecule.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of 4-Methyl-1,3-thiazol-5-amine dihydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for amine salts due to its ability to dissolve polar compounds and slow down the exchange of labile N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay (e.g., 2-5 seconds) to ensure proper quantitation if needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal reference.

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_interp Spectral Interpretation dissolve Dissolve ~5-10 mg in ~0.7 mL DMSO-d6 tune_shim Tune & Shim dissolve->tune_shim acquire Acquire 1D Spectrum (16-32 scans) tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent (DMSO-d6 @ 2.50 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks to Protons integrate->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for ¹H NMR analysis of the target compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 4-Methyl-1,3-thiazol-5-amine dihydrochloride in DMSO-d₆ are listed below.

Predicted Chemical Shift (δ, ppm)Carbon AtomRationale
~150 - 155C2This carbon is adjacent to both sulfur and a protonated nitrogen, leading to significant deshielding.
~145 - 150C4The C4 carbon, being part of a C=N bond and attached to the methyl group, will be downfield.
~115 - 120C5This carbon is attached to the -NH₃⁺ group and is part of a C=C bond within the aromatic ring.
~12 - 15-CH₃The methyl carbon is expected in the typical aliphatic region. Data for similar 4-methylthiazole derivatives show this carbon around 11.6 ppm.[2]
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.

    • A large number of scans (e.g., 1024 or more) is typically necessary to achieve an adequate signal-to-noise ratio.

    • A sufficient relaxation delay (e.g., 2-5 seconds) is important for accurate integration, although quantitative ¹³C NMR is less common.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform and phase the spectrum.

    • Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz ¹³C) cluster_proc Data Processing cluster_interp Spectral Interpretation sample Use ¹H NMR sample (or prepare fresh, ~20-50 mg) decoupled Acquire Proton-Decoupled Spectrum (>1024 scans) sample->decoupled process FT, Phasing & Calibration (DMSO-d6 @ 39.52 ppm) decoupled->process count Count Carbon Signals process->count assign Assign Shifts to Carbons count->assign

Caption: Workflow for ¹³C NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 2800 (broad)N-H stretch-NH₃⁺The stretching vibrations of the ammonium group in amine hydrochlorides typically appear as a very broad and strong absorption band in this region.[5][6]
~3100C-H stretch (aromatic)Thiazole C-HThe stretching vibration of the C-H bond on the thiazole ring.
~2950C-H stretch (aliphatic)-CH₃Asymmetric and symmetric stretching of the methyl group C-H bonds.
~1620N-H bend-NH₃⁺The asymmetric bending (scissoring) vibration of the ammonium group.
~1550C=N stretchThiazole ringCharacteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.
~1450C-H bend-CH₃Asymmetric bending of the methyl group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Workflow for FTIR Analysis

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_interp Spectral Interpretation place_sample Place solid sample on ATR crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum (16-32 scans) background->sample_spec identify_peaks Identify Key Absorption Bands sample_spec->identify_peaks assign_groups Assign Bands to Functional Groups identify_peaks->assign_groups

Caption: Workflow for FTIR analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

For 4-Methyl-1,3-thiazol-5-amine dihydrochloride (C₄H₈N₂SCl₂), electrospray ionization (ESI) in positive ion mode is the most appropriate technique. The spectrum would not show the mass of the dihydrochloride salt itself, but rather the protonated free base.

  • Molecular Formula (Free Base): C₄H₆N₂S

  • Molecular Weight (Free Base): 114.17 g/mol

  • Expected [M+H]⁺ Ion: m/z ≈ 115.03

The primary ion observed would be the protonated molecule [C₄H₆N₂S + H]⁺. The isotopic pattern should reflect the presence of one sulfur atom.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to obtain an accurate mass measurement, which can confirm the elemental composition.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_interp Data Interpretation prepare_sol Prepare dilute solution (~0.1 mg/mL in MeOH) infuse Infuse sample into ESI source prepare_sol->infuse acquire Acquire spectrum in positive ion mode infuse->acquire find_mh Identify [M+H]⁺ peak (m/z ≈ 115.03) acquire->find_mh confirm_mw Confirm Molecular Weight of Free Base find_mh->confirm_mw

Caption: Workflow for ESI-MS analysis of the target compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for the structural confirmation and characterization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. While this guide is based on predicted data, the outlined protocols and interpretive principles offer a solid foundation for researchers, scientists, and drug development professionals to acquire and analyze the actual spectroscopic data for this compound, ensuring its identity and quality in their scientific endeavors.

References

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]

  • Barrow, G. M. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 34(6), 747-756. [Link]

  • Brisson, J., & Sandorfy, C. (1967). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Marion, L., & Bell, M. F. (1958). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Özdemir, A., et al. (2015). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1081, 235-244. [Link]

  • Evren, A. E., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved January 20, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000355 4-methyl-5-thiazoleethanol. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2022(4), M1493. [Link]

  • El-Metwaly, N., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(34), 15951-15964. [Link]

  • PubChem. (n.d.). 4-Methylthiazole. Retrieved January 20, 2026, from [Link]

  • BIOFOUNT. (n.d.). 4-methyl-1,3-thiazol-5-amine dihydrochloride. Retrieved January 20, 2026, from [Link]

  • Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]

  • PubChem. (n.d.). 4-Methyl-5-vinylthiazole. Retrieved January 20, 2026, from [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-4,5-dihydro-1,3-thiazol-5-amine. Retrieved January 20, 2026, from [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • Synthonix. (n.d.). 4-methyl-1,3-thiazole. Retrieved January 20, 2026, from [Link]

  • Sałdyka, M., & Mielke, Z. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2821. [Link]

  • SpectraBase. (n.d.). 4-Methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYL-1,3-THIAZOLE. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(4), M1515. [Link]

  • NIST. (n.d.). 4-Methylthiazole. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[5][7]thiazolo[5,4-c]pyridin-2-amine. Retrieved January 20, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. ResearchGate. [Link]

Sources

Foundational

Purity and Characterization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount for the synthesis of downstream targets and the reliability of biological data. This guide provides a comprehensive framework for the purification and rigorous analytical characterization of this compound, emphasizing the causality behind methodological choices to ensure scientific integrity. We will detail field-proven protocols for purification by recrystallization and a multi-technique analytical workflow including HPLC, NMR, and Mass Spectrometry to establish a self-validating system for identity, purity, and quality assessment.

Introduction: The Significance of a Well-Characterized Precursor

The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] 4-Methyl-1,3-thiazol-5-amine, in its stable dihydrochloride salt form, serves as a key intermediate for molecules targeting a wide range of diseases. The presence of impurities, residual solvents, or structural isomers can have profound consequences, leading to failed reactions, misleading biological results, and costly delays in development pipelines.

Therefore, a robust and validated protocol for ensuring the purity and confirming the identity of this starting material is not merely a quality control measure; it is a foundational requirement for reproducible and successful research. This guide moves beyond a simple listing of procedures to explain why specific steps are taken and how different analytical techniques provide orthogonal, confirmatory data.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for its handling, purification, and analysis. The dihydrochloride salt form enhances stability and aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of 4-Methyl-1,3-thiazol-5-amine dihydrochloride

PropertyValueSource
Chemical Formula C₄H₈Cl₂N₂SInferred from free base
Molecular Weight 203.10 g/mol Inferred from free base
Appearance Typically an off-white to light brown solidGeneric observation
Solubility Soluble in water and polar protic solvents like methanol and ethanol[2]

Purification by Recrystallization: A Protocol Driven by First Principles

Crude 4-Methyl-1,3-thiazol-5-amine dihydrochloride from synthesis often contains unreacted starting materials, by-products, and inorganic salts. Recrystallization remains the most effective and scalable method for purification, leveraging differences in solubility between the desired compound and its impurities.[3]

The Causality of Solvent Selection: The ideal recrystallization solvent (or solvent system) should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, thus maximizing crystal recovery. For amine hydrochlorides, which are polar salts, polar protic solvents are excellent candidates. An ethanol/water or isopropanol/water mixture is often effective. The organic solvent solubilizes the compound at reflux, while the controlled addition of water (an anti-solvent) or slow cooling reduces its solubility to induce crystallization, often leaving more polar or non-polar impurities behind in the mother liquor.[4]

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 4-Methyl-1,3-thiazol-5-amine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and bring the mixture to a gentle boil with stirring. Add more solvent in small portions until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[3]

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor without significantly re-dissolving the product.[3][5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

The Analytical Characterization Workflow

A single analytical technique is insufficient to confirm both the identity and purity of a compound. A multi-pronged, orthogonal approach is required for a comprehensive and trustworthy characterization.

Analytical_Workflow Comprehensive Analytical Workflow cluster_purification Purification cluster_analysis Analytical Characterization cluster_conclusion Final Assessment Purified_Sample Purified Sample (Post-Recrystallization) HPLC Purity Assessment (RP-HPLC) Purified_Sample->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) Purified_Sample->NMR MS Molecular Weight Verification (ESI-MS) Purified_Sample->MS EA Elemental Composition (CHN/S Analysis) Purified_Sample->EA Final_Report Certificate of Analysis (Identity, Purity >98%) HPLC->Final_Report NMR->Final_Report MS->Final_Report EA->Final_Report

Caption: Orthogonal workflow for purity and identity confirmation.

Chromatographic Purity via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules by separating the main component from any impurities. A reverse-phase method is typically employed for polar compounds like this amine salt.

Causality of Method Design: A C18 column provides a non-polar stationary phase. A mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic modifier (like acetonitrile or methanol) is used.[6] The acidic buffer ensures the amine remains protonated and improves peak shape. A gradient elution, where the percentage of the organic modifier is increased over time, is effective for eluting any less polar impurities that might be present. Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Table 2: Typical Reverse-Phase HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unequivocally determining the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed. The dihydrochloride salt is typically analyzed in a deuterated solvent like DMSO-d₆ or D₂O.

Expected Spectral Features:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic thiazole proton, the methyl group protons, and the amine protons. The aromatic proton (H2 on the thiazole ring) is expected to be significantly downfield due to the electron-withdrawing nature of the heterocyclic ring.[1][7] The methyl protons will appear as a singlet upfield. The amine protons (NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The two hydrochloride counter-ions mean the amine will be protonated (-NH₃⁺), and these protons may exchange with residual water in the solvent.

  • ¹³C NMR: The spectrum will show four distinct carbon signals corresponding to the three carbons of the thiazole ring and the one methyl carbon. The chemical shifts provide information about the electronic environment of each carbon atom.[8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Shift (ppm)MultiplicityNotes
¹H ~8.8 - 9.2SingletThiazole C2-H proton.[7]
~8.0 - 8.5 (broad)Singlet-NH₃⁺ protons.
~2.4 - 2.6Singlet-CH₃ protons.
¹³C ~150 - 155SingletThiazole C2.
~145 - 150SingletThiazole C4 (substituted with CH₃).
~115 - 120SingletThiazole C5 (substituted with NH₃⁺).
~12 - 15Singlet-CH₃ carbon.

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and instrument.

Molecular Weight Confirmation via Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile salts.

Expected Outcome: The analysis is performed on the free base. In positive ion mode, the spectrum will show the protonated molecule [M+H]⁺. For 4-Methyl-1,3-thiazol-5-amine (C₄H₆N₂S, MW = 114.17), the expected m/z value for the [M+H]⁺ ion would be approximately 115.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Caption: Chemical structure of the target compound.

Conclusion

The rigorous characterization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a non-negotiable prerequisite for its use in research and development. By employing a systematic approach that begins with principled purification via recrystallization and is followed by an orthogonal analytical workflow (HPLC, NMR, MS), researchers can ensure the integrity of their starting material. This guide provides the necessary protocols and the scientific rationale behind them, empowering scientists to proceed with confidence in the quality of their chemical matter, thereby ensuring the validity and reproducibility of their subsequent discoveries.

References

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-4,5-dihydro-1,3-thiazol-5-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000355 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYL-1,3-THIAZOLE | CAS 693-95-8. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-5-ethylthiazole (CAS 31883-01-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Retrieved from [Link]

  • Synthonix. (n.d.). 4-methyl-1,3-thiazole - [M24933]. Retrieved from [Link]

  • ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 4-Methyl-1,3-thiazol-5-amine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility profile of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. Given that p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility profile of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. Given that publicly available solubility data for this specific compound is limited[1], this document focuses on establishing robust, scientifically sound methodologies to generate a complete and reliable solubility profile. Adherence to these principles and protocols is crucial for advancing preclinical development and formulating effective drug products.

The determination of aqueous solubility is a critical step in the pre-formulation stage of drug development, as it influences bioavailability and the overall design of dosage forms.[2][3][4] A compound's solubility is dictated by its physicochemical properties and the characteristics of the solvent system, including pH, temperature, and the presence of co-solvents or salts.[5]

Part 1: Foundational Principles of Solubility Assessment

Before initiating experimental work, it is essential to understand the distinction between the two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measurement reflects the solubility of a compound under conditions that are not at equilibrium.[6] It is often used in high-throughput screening during early drug discovery because the method is fast and well-suited for automation.[7][8] Typically, a concentrated DMSO stock solution of the compound is added to an aqueous buffer, and precipitation is monitored over a short period (e.g., 2 hours).[7][9] While rapid, this method can sometimes overestimate solubility as it may lead to the formation of supersaturated solutions.[4]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility when the dissolved solute is in equilibrium with the undissolved solid phase.[10][11][12] This measurement is more time-consuming, often requiring incubation of the solid compound in the solvent for 24 hours or more to ensure equilibrium is reached.[7][11][13] Thermodynamic solubility is the gold standard for pre-formulation studies as it provides crucial data for developing stable formulations.[11][12]

For 4-Methyl-1,3-thiazol-5-amine dihydrochloride, a salt of a weak base, its solubility is expected to be significantly influenced by pH. Therefore, a comprehensive profile must include its solubility across a physiologically relevant pH range.

Part 2: Comprehensive Experimental Protocols

To construct a complete solubility profile, a multi-faceted experimental approach is required. This involves determining thermodynamic solubility in various aqueous and biorelevant media.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][15] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is achieved.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Accurately weigh excess 4-Methyl-1,3-thiazol-5-amine dihydrochloride (e.g., 10 mg) into glass vials. B Add a precise volume of solvent (e.g., 1 mL of pH 7.4 buffer) to each vial. A->B Step 1-2 C Seal vials and place in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C). B->C D Agitate for 24-48 hours to ensure equilibrium is reached. C->D Step 3-4 E Centrifuge vials at high speed to pellet undissolved solid. D->E F Carefully collect the supernatant and filter through a 0.22 µm PVDF syringe filter to remove fine particles. E->F Step 5-6 H Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method. F->H G Prepare a calibration curve using standard solutions of known concentration. G->H I Calculate solubility (mg/mL or µM) based on the calibration curve. H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10 mg of solid 4-Methyl-1,3-thiazol-5-amine dihydrochloride into triplicate 1.5 mL glass vials.[11][16]

  • Solvent Addition: Add 1 mL of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to each vial.[11]

  • Equilibration: Seal the vials and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[11]

  • Incubation: Incubate the samples for at least 24 hours to allow the system to reach equilibrium.[11][13] A 48-hour time point can be included to confirm that equilibrium has been reached.

  • Phase Separation: After incubation, separate the solid and liquid phases by centrifugation.

  • Filtration: Carefully remove the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.[16]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12][17]

pH-Solubility Profile

Due to the amine functional group and its formulation as a dihydrochloride salt, the solubility of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is expected to be highly dependent on pH.[18] Determining a full pH-solubility profile is essential.[2][3]

Experimental Workflow for pH-Solubility Profiling

Caption: Workflow for Generating a pH-Solubility Profile.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 1 to 10). Use appropriate buffer systems for each pH range to ensure adequate buffer capacity.

  • Solubility Determination: Perform the thermodynamic shake-flask solubility assay, as described in section 2.1, in each of the prepared buffers.

  • Data Plotting: Plot the determined solubility values (often on a logarithmic scale) against the corresponding pH of the buffer.

  • Analysis: The resulting profile will illustrate the relationship between pH and solubility. For a basic compound like this, solubility is expected to be highest at low pH and decrease as the pH increases and the compound deprotonates to its less soluble free base form.[18]

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that simulate the fluid compositions of the gastrointestinal tract.[19]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions of the small intestine in a fasted state (pH ~6.5).[20] This medium contains bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[19][20]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the intestinal environment after a meal (pH ~5.0), containing higher concentrations of bile salts and lipids.[20] This is crucial for understanding potential food effects on drug absorption.[20]

Step-by-Step Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF according to established protocols or using commercially available powders.[16] Ensure the media are allowed to equilibrate as required before use.

  • Solubility Determination: Perform the thermodynamic shake-flask assay (section 2.1) using FaSSIF and FeSSIF as the solvents.

  • Analysis: Compare the solubility in these media to the solubility in simple aqueous buffers. A significant increase in solubility in FaSSIF or FeSSIF suggests that bile salt micelle solubilization is an important mechanism for the drug's dissolution in the intestine.[21]

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Solubility Profile for 4-Methyl-1,3-thiazol-5-amine dihydrochloride at 25°C

Solvent/MediumpHThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
0.1 M HCl1.2Experimental ValueCalculated Value
Acetate Buffer4.5Experimental ValueCalculated Value
Phosphate Buffer6.8Experimental ValueCalculated Value
Phosphate Buffer7.4Experimental ValueCalculated Value
FaSSIF6.5Experimental ValueCalculated Value
FeSSIF5.0Experimental ValueCalculated Value
Purified Water~7.0Experimental ValueCalculated Value

Interpretation of Results:

  • High solubility at low pH: This is expected for a basic compound's salt form and confirms the ionization state's role in solubility.

  • Solubility in Biorelevant Media: Comparing FaSSIF and FeSSIF results can help predict potential food effects. Higher solubility in FeSSIF may indicate enhanced absorption when the drug is taken with food.[20]

  • Intrinsic Solubility (S₀): The solubility of the neutral, un-ionized form of the drug, typically observed at high pH for a basic compound, is a key parameter for predicting absorption.

Part 4: Conclusion and Recommendations

A thorough understanding of the solubility profile of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a non-negotiable prerequisite for successful drug development. The protocols outlined in this guide provide a robust framework for generating the necessary data to inform formulation strategies, predict in vivo behavior, and comply with regulatory expectations.[22][23][24][25][26] By systematically evaluating solubility under various pH conditions and in biorelevant media, researchers can mitigate risks associated with poor bioavailability and accelerate the journey from discovery to clinical application.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food & Drug Administration. Available from: [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

  • Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available from: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Stability of Biorelevant Media Under Various Storage Conditions. Dissolution Technologies. Available from: [Link]

  • Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. ResearchGate. Available from: [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available from: [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Available from: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Springer. Available from: [Link]

  • <1236> Solubility Measurements. USP-NF. Available from: [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. Available from: [Link]

  • Determination of pH-Solubility Profile and Development of Predict... Ingenta Connect. Available from: [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available from: [Link]

  • Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Available from: [Link]

  • Phase solubility analysis and pH solubility profile. Slideshare. Available from: [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Stability of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

Introduction: The Critical Role of Stability in Chemical Integrity 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Chemical Integrity

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The 2-aminothiazole scaffold, a core component of this molecule, is found in numerous approved drugs and clinical candidates.[1][2] The reliability of this starting material is paramount; its stability directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for assessing the stability of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. We will delve into its inherent physicochemical properties, outline a systematic approach to forced degradation studies based on International Council for Harmonisation (ICH) guidelines, detail the development of a stability-indicating analytical method, and propose potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the compound's stability profile to ensure the integrity of their research and development processes.

Physicochemical Profile and Inherent Stability Considerations

Understanding the intrinsic properties of a molecule is the first step in predicting its stability. The structure of 4-Methyl-1,3-thiazol-5-amine features a thiazole ring, a primary aromatic amine, and a methyl group. It is supplied as a dihydrochloride salt, which significantly influences its properties.

PropertyValue / Predicted BehaviorImplication for Stability
Molecular Formula C₄H₈Cl₂N₂S-
Molecular Weight 187.09 g/mol -
Form Dihydrochloride SaltEnhances aqueous solubility, which is beneficial for processing but can increase susceptibility to hydrolytic degradation.
pKa (Predicted) The amine group and thiazole nitrogen are basic and will be protonated at physiological pH.The ionization state is pH-dependent, which will govern its reactivity in aqueous solutions.
Susceptible Groups Primary Amine (-NH₂)Prone to oxidative degradation.
Thiazole RingCan be susceptible to photo-oxidation and hydrolysis under harsh acidic or basic conditions.[3]

The dihydrochloride salt form suggests that the compound is hygroscopic and should be stored in a well-ventilated, dry place.[4][5] The stability of amine salts can be complex, and they must be monitored to ensure purity and prevent corrosion or other undesirable reactions.[6][7]

Forced Degradation Studies: A Methodological Approach

Forced degradation, or stress testing, is the cornerstone of stability assessment.[8] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8] This is essential for developing and validating a truly stability-indicating analytical method. The recommendations outlined here are based on the globally recognized ICH guidelines Q1A and Q1B.[9][10][11][12]

Principle of Forced Degradation

The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to detect and separate degradation products from the parent peak in a chromatographic system without being excessive. These studies should be conducted on a single batch of the material.

Experimental Workflow for Stress Testing

A systematic workflow ensures that all potential degradation pathways are investigated thoroughly.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1N HCl, RT/60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1N NaOH, RT/60°C) prep->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose Aliquots photo Photolytic (ICH Q1B Light Exposure) prep->photo Expose Aliquots thermal Thermal (60°C, Solid & Solution) prep->thermal Expose Aliquots analysis Analyze via Stability-Indicating HPLC-UV/MS Method acid->analysis Neutralize & Dilute base->analysis Neutralize & Dilute oxid->analysis Neutralize & Dilute photo->analysis Neutralize & Dilute thermal->analysis Neutralize & Dilute characterize Characterize Degradants (LC-MS, NMR) analysis->characterize If significant degradation caption Figure 1. Experimental workflow for forced degradation studies.

Caption: Figure 1. Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

A. Hydrolytic Stability

  • Principle: To assess susceptibility to acid- and base-catalyzed degradation. Amide and ester groups are particularly prone to hydrolysis.[13][14] While this molecule lacks these, the thiazole ring itself can be labile under extreme pH.

  • Protocol:

    • Prepare three solutions of 4-Methyl-1,3-thiazol-5-amine dihydrochloride (approx. 1 mg/mL) in:

      • 0.1 M Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 M Sodium Hydroxide (NaOH)

    • Store one set of samples at room temperature and another at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 24, 48 hours).

    • Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

B. Oxidative Stability

  • Principle: To evaluate the molecule's sensitivity to oxidation. The primary amine group is a potential site for oxidative degradation.[13]

  • Protocol:

    • Prepare a solution of the compound (approx. 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 6, 24 hours).

    • Dilute with mobile phase for analysis.

C. Photostability

  • Principle: To determine if light exposure causes degradation, as required by ICH Q1B.[9] Thiazole rings, especially those with aryl substituents, can be susceptible to photodegradation, potentially through reaction with singlet oxygen.[3][15]

  • Protocol:

    • Expose the solid compound and a solution (in a photostable solvent like quartz) to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • After exposure, prepare the solid sample for analysis and analyze both the exposed solution and the control sample.

D. Thermal Stability

  • Principle: To assess the impact of heat on the compound in both solid and solution states.

  • Protocol:

    • Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) for a set period (e.g., 1 week).

    • Separately, reflux a solution of the compound (in a suitable solvent) for 24 hours.

    • Analyze the stressed samples against a control stored at recommended conditions.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[16][17] HPLC coupled with a photodiode array (PDA) detector is the most common technique.

Protocol: HPLC-UV Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point due to the polar nature of the amine salt.

  • Mobile Phase Selection:

    • Start with a simple gradient of acetonitrile (or methanol) and water.

    • Incorporate a buffer (e.g., 20 mM phosphate or formate) to control the pH and ensure consistent ionization of the amine, leading to reproducible retention times. A pH of 3-4 is often a good starting point.

  • Wavelength Detection: Use a PDA detector to scan across a range of wavelengths (e.g., 200-400 nm). The maximum absorbance wavelength (λmax) for the parent compound should be used for quantification, while the full spectral data is used for peak purity analysis.

  • Method Optimization: Inject a mixture of the stressed samples (acid, base, oxidative, etc.). Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation between the parent peak and all degradation products. A successful method will show that the main peak is spectrally pure in all stressed conditions.[18]

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection PDA at 238 nm (or determined λmax)
Injection Volume 10 µL

Table 1: Example HPLC Starting Conditions

Peak Purity and Degradant Identification
  • Peak Purity: The PDA detector is crucial for assessing peak purity. The software can compare spectra across the peak to ensure no co-eluting impurities are present.[16]

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the definitive way to identify degradants. By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound, one can deduce the chemical modifications that have occurred (e.g., hydrolysis, oxidation).

Potential Degradation Pathways

Based on the chemical structure of 4-Methyl-1,3-thiazol-5-amine, several degradation pathways can be hypothesized. The results from the forced degradation studies would be used to confirm or refute these proposals.

G cluster_pathways Potential Degradation Pathways parent 4-Methyl-1,3-thiazol-5-amine (Parent Compound) oxidation Oxidized Product (e.g., N-oxide or dimer) parent->oxidation [O] (H₂O₂) hydrolysis Ring-Opened Product parent->hydrolysis H₂O / H⁺ or OH⁻ (Harsh Conditions) photolysis Rearranged Product (e.g., Endoperoxide intermediate) parent->photolysis hν / ¹O₂ caption Figure 2. Hypothesized degradation pathways.

Caption: Figure 2. Hypothesized degradation pathways.

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of N-oxides, hydroxylamines, or potentially colored dimeric/polymeric impurities.[19]

  • Hydrolysis: Under extreme acidic or basic conditions, the thiazole ring could potentially undergo hydrolytic cleavage.

  • Photodegradation: As seen in other thiazole-containing compounds, exposure to light in the presence of oxygen could lead to a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges into other products.[15]

Recommendations for Handling and Storage

Based on the physicochemical properties and potential instabilities, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust or vapor. Wear appropriate personal protective equipment (gloves, safety glasses). Wash thoroughly after handling.

Conclusion

The stability of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a critical parameter that must be well-understood to ensure its quality and suitability as a synthetic building block. This guide provides a comprehensive, scientifically grounded framework for its evaluation. By implementing a systematic approach to forced degradation studies in line with ICH guidelines and developing a robust, stability-indicating analytical method, researchers can confidently assess the degradation profile of this compound. This knowledge is essential for establishing appropriate storage conditions, defining re-test periods, and ultimately, ensuring the integrity of the final products derived from it.

References

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Exploratory

An In-depth Technical Guide to 4-Methyl-1,3-thiazol-5-amine dihydrochloride: From Historical Significance to Modern Synthetic Applications

Abstract This technical guide provides a comprehensive overview of 4-Methyl-1,3-thiazol-5-amine dihydrochloride, a pivotal intermediate in the synthesis of Vitamin B1 (thiamine) and other pharmaceutically relevant compou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,3-thiazol-5-amine dihydrochloride, a pivotal intermediate in the synthesis of Vitamin B1 (thiamine) and other pharmaceutically relevant compounds. This document traces the historical context of its related structures in the initial discovery and synthesis of thiamine, details its modern synthetic routes, outlines its physicochemical properties, and discusses its significant role in drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical building block.

Introduction: The Unsung Hero of Thiamine Synthesis

4-Methyl-1,3-thiazol-5-amine dihydrochloride, a stable salt of the corresponding aminothiazole, represents a crucial molecular scaffold in the landscape of pharmaceutical synthesis. While not as widely recognized as the final active pharmaceutical ingredients it helps to create, its importance cannot be overstated. The thiazole ring is a fundamental component of thiamine (Vitamin B1), an essential nutrient vital for carbohydrate metabolism and nerve function[1]. The discovery and subsequent synthesis of thiamine were landmark achievements in the history of medicine and nutrition, and the thiazole moiety has been a focal point of synthetic efforts from the very beginning.

This guide will delve into the journey of this specific aminothiazole derivative, from its conceptual roots in the early exploration of thiamine's structure to its current status as a commercially available and versatile synthetic intermediate. We will explore the chemical logic behind its synthesis, its conversion to key precursors, and the analytical techniques used for its characterization.

Discovery and Historical Context: A Tale of Two Moieties

The story of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is intrinsically linked to the discovery and synthesis of thiamine. Thiamine's structure is a conjugate of a pyrimidine and a thiazole ring[2]. The first successful synthesis of thiamine was achieved in 1936 by Robert R. Williams and J. K. Cline[1]. Their groundbreaking work involved the coupling of a pyrimidine moiety with a pre-formed thiazole component, specifically 4-methyl-5-(2-hydroxyethyl)thiazole [1].

This historical synthesis laid the foundation for all subsequent industrial production of Vitamin B1. While Williams and Cline's initial route did not use 4-Methyl-1,3-thiazol-5-amine directly, the challenge of efficiently synthesizing the thiazole precursor has been a continuous area of research and development. Early methods for preparing the hydroxyethylthiazole were often multi-step and utilized materials that were either hazardous or expensive for large-scale production[3].

The evolution of industrial thiamine synthesis led to the exploration of more efficient and cost-effective intermediates. 4-Methyl-1,3-thiazol-5-amine emerged as a valuable precursor. The amino group at the 5-position provides a versatile chemical handle that can be readily converted to other functional groups, including the essential hydroxyethyl side chain. The dihydrochloride salt form enhances the compound's stability and ease of handling, making it suitable for large-scale industrial processes.

Synthesis and Manufacturing

The primary method for the synthesis of the 4-methyl-5-aminothiazole core is a variation of the renowned Hantzsch thiazole synthesis . This classic condensation reaction typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, a key starting material is a derivative of acetoacetate.

While specific industrial protocols are often proprietary, a general and plausible synthetic pathway is outlined below.

General Synthetic Protocol: A Hantzsch-Type Approach

A common strategy involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of a sulfurating agent like phosphorus pentasulfide[4]. This sequence of reactions leads to the formation of the thiazole ring with the desired substituents.

Step-by-Step Methodology:

  • Thioformamide Formation (in situ): Formamide is reacted with phosphorus pentasulfide in an appropriate solvent (e.g., ethylene glycol dimethyl ether) to generate thioformamide in situ.

  • Cyclization: Ethyl 2-chloroacetoacetate is added to the reaction mixture. The thioformamide then reacts in a Hantzsch-type cyclization to form ethyl 4-methylthiazole-5-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 4-methylthiazole-5-carboxylic acid[5].

  • Curtius or Hofmann Rearrangement: The carboxylic acid can then be converted to the corresponding amine via a Curtius or Hofmann rearrangement. This typically involves the formation of an acyl azide from the carboxylic acid, which then rearranges to an isocyanate upon heating, followed by hydrolysis to the amine.

  • Salt Formation: The resulting 4-Methyl-1,3-thiazol-5-amine is then treated with hydrochloric acid to precipitate the stable dihydrochloride salt.

Hantzsch-Type Synthesis A Formamide + P4S10 C Ethyl 4-methylthiazole-5-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C D Hydrolysis (NaOH) C->D E 4-Methylthiazole-5-carboxylic acid D->E F Curtius/Hofmann Rearrangement E->F G 4-Methyl-1,3-thiazol-5-amine F->G H HCl G->H I 4-Methyl-1,3-thiazol-5-amine dihydrochloride H->I

General synthetic pathway for 4-Methyl-1,3-thiazol-5-amine dihydrochloride.

Physicochemical Properties and Characterization

Accurate characterization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₄H₈Cl₂N₂S
Molecular Weight 187.09 g/mol
Appearance White to off-white crystalline solid
Melting Point >250 °C (decomposes)
Solubility Soluble in water
CAS Number Not clearly defined for dihydrochloride

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons, a singlet for the proton on the thiazole ring, and signals corresponding to the amine protons. The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the thiazole ring, and the carbon bearing the amino group.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching of the amine and ammonium salt, C-H stretching of the methyl group, and C=N and C-S stretching of the thiazole ring.

Role in Thiamine Synthesis: The Modern Pathway

The primary application of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is as a key intermediate in the industrial synthesis of thiamine. The amino group serves as a versatile precursor to the hydroxyethyl side chain of the thiazole moiety of thiamine. This conversion is typically achieved through a diazotization reaction followed by a nucleophilic substitution.

Conversion to the Hydroxyethyl Moiety

A plausible and efficient pathway involves the following steps:

  • Diazotization: The 4-Methyl-1,3-thiazol-5-amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This is a classic reaction for converting primary aromatic amines into a highly reactive intermediate.

  • Hydrolysis or Halogenation (Sandmeyer-type reaction): The diazonium salt can then be subjected to various transformations.

    • Hydrolysis: Gentle heating of the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl group, forming 4-methyl-5-hydroxymethylthiazole. This can then be further elaborated to the desired hydroxyethyl side chain.

    • Sandmeyer Reaction: Alternatively, the diazonium salt can be treated with a copper(I) halide (e.g., CuCl, CuBr) to replace the diazonium group with a halogen[6]. This would yield a 4-methyl-5-(halomethyl)thiazole. This halomethyl derivative is a highly reactive intermediate that can be readily coupled with the pyrimidine moiety of thiamine.

Conversion_to_Thiamine_Precursor cluster_0 Conversion of Amine cluster_1 Formation of Thiamine Precursors cluster_2 Thiamine Synthesis A 4-Methyl-1,3-thiazol-5-amine B Diazotization (NaNO2, H+) A->B C Thiazole-5-diazonium salt B->C D Hydrolysis (H2O, Δ) C->D E Sandmeyer Reaction (CuX) C->E F 4-Methyl-5-(hydroxymethyl)thiazole D->F G 4-Methyl-5-(halomethyl)thiazole E->G H Coupling with Pyrimidine Moiety F->H G->H I Thiamine (Vitamin B1) H->I

Plausible pathways for the conversion of 4-Methyl-1,3-thiazol-5-amine to thiamine precursors.

Other Applications and Future Outlook

While the primary role of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is in thiamine synthesis, the inherent reactivity of the aminothiazole scaffold makes it a valuable building block for other applications in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7]. The amino group at the 5-position can be readily derivatized to generate libraries of novel compounds for drug discovery screening.

The future of 4-Methyl-1,3-thiazol-5-amine dihydrochloride is likely to remain closely tied to the production of thiamine. However, as the demand for novel therapeutic agents continues to grow, the use of this and other versatile thiazole intermediates in the synthesis of new drug candidates is expected to expand.

Conclusion

4-Methyl-1,3-thiazol-5-amine dihydrochloride stands as a testament to the continuous evolution of synthetic chemistry in the pharmaceutical industry. From its conceptual origins in the historic synthesis of Vitamin B1 to its current role as a key industrial intermediate, this compound exemplifies the pursuit of efficiency, stability, and versatility in chemical manufacturing. Its story is a compelling narrative of how a seemingly simple molecule can be at the heart of producing a life-saving nutrient. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, underscoring its enduring importance in the field of organic and medicinal chemistry.

References

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
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  • Tylicki, A., & Siemieniuk, M. (2011). Thiamine and its derivatives in the regulation of cell metabolism. Postepy higieny i medycyny doswiadczalnej (Online), 65, 447-469.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • PubChem. (n.d.). 4-Methyl-4,5-dihydro-1,3-thiazol-5-amine. Retrieved from [Link]

  • Begley, T. P., & Kinsland, C. (2001). Thiamin biosynthesis. In Comprehensive Natural Products Chemistry (Vol. 7, pp. 317-331). Elsevier.
  • NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

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Foundational

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals. Introduction: The Enduring Relevance of the Thiazole Ring The thia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Diverse Biological Activities of Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Relevance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] Naturally occurring in compounds like vitamin B1 (thiamine) and found in various marine and microbial products, the thiazole nucleus is a versatile scaffold that has been extensively explored for the development of therapeutic agents.[1][2][6][7] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for the design of potent and selective modulators of biological targets.[8] This guide provides a comprehensive overview of the significant biological activities exhibited by thiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds having progressed to clinical trials and receiving FDA approval, such as Dasatinib and Ixazomib.[8] Their antitumor effects are exerted through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Mechanism of Action: Targeting Cancer's Achilles' Heels

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit a range of critical enzymes and proteins.[8] A significant number of these compounds function as kinase inhibitors, targeting enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis.[10] By blocking these pathways, thiazole derivatives can effectively stifle tumor growth and spread.

Furthermore, many thiazole-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10][11] This is often achieved by modulating the levels of apoptotic proteins and arresting the cell cycle at various phases, thereby preventing the uncontrolled proliferation of malignant cells.[10] Some derivatives also exhibit activity against DNA and can interfere with its replication, leading to cell cycle arrest and apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. For instance, the presence of specific aryl groups can significantly enhance their cytotoxic effects against various cancer cell lines.[12] Structure-activity relationship studies have been instrumental in optimizing the efficacy and selectivity of these compounds, leading to the development of more potent and less toxic anticancer drug candidates.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental method to evaluate the anticancer potential of thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10][11]

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like Staurosporine) are also included.[10]

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their effects.[11]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[10][11]

Visualization of Anticancer Mechanisms

Anticancer_Mechanisms Thiazole_Derivative Thiazole Derivative Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2) Thiazole_Derivative->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Thiazole_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Thiazole_Derivative->Cell_Cycle_Arrest DNA_Damage DNA Damage Thiazole_Derivative->DNA_Damage Angiogenesis Angiogenesis Kinase_Inhibition->Angiogenesis inhibits Cell_Proliferation Cancer Cell Proliferation Apoptosis_Induction->Cell_Proliferation inhibits Cell_Cycle_Arrest->Cell_Proliferation inhibits DNA_Damage->Cell_Proliferation inhibits Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth promotes Cell_Proliferation->Tumor_Growth promotes

Caption: Mechanisms of anticancer action of thiazole derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel therapeutic agents.[13] Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, fungi, and viruses.[2][14][15]

Antibacterial and Antifungal Mechanisms

The antimicrobial efficacy of thiazole derivatives is often linked to their ability to disrupt essential cellular processes in microorganisms.[14] Some compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[13][15] The amphiphilic nature of certain thiazole derivatives facilitates their integration into microbial cell membranes, leading to disruption of membrane integrity and cell death.[14]

The antifungal activity of thiazole derivatives has been found to be comparable to that of established drugs like ketoconazole and fluconazole against various Candida strains.[15] The presence of a -C=N spacer in the thiazole structure has been identified as beneficial for antifungal behavior.[14][16]

Antiviral Activity

Thiazole derivatives have also shown promise as antiviral agents, with activity reported against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and HIV.[17][18][19] For instance, Ritonavir, an anti-HIV drug, contains a thiazole moiety and functions as a protease inhibitor.[2][15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a key parameter used to quantify the antimicrobial activity of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are cultured in appropriate broth media.

  • Compound Dilution: The thiazole derivative is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • Controls: A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included. A standard antibiotic or antifungal agent is also tested as a reference.

Quantitative Data Summary: Antimicrobial Activity
Thiazole Derivative ClassTarget MicroorganismReported MIC (µg/mL)Reference
2,4-disubstituted thiazolesS. aureus, E. coli16.1 µM[15]
Thiazolyl-pyrazoline hybridsS. pneumoniae, E. coli0.03–7.81 µg/mL[20]
Imidazo[2,1-b]thiazolesFeline coronavirus, Feline herpes virusVaries[15]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases.[21][22] Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by targeting key enzymes in the inflammatory pathway.[21][22]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22] These enzymes are central to the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, particularly COX-2 and 5-LOX, thiazole derivatives can effectively reduce inflammation.[21] Some derivatives have also been shown to inhibit inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process.[23]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Model: Wistar rats or mice are used for this assay.

  • Compound Administration: The test thiazole derivative is administered orally or intraperitoneally to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Nimesulide.[24]

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Visualization of the Anti-inflammatory Workflow

Anti_Inflammatory_Workflow cluster_protocol Carrageenan-Induced Paw Edema Assay cluster_mechanism Mechanism of Action Animal_Model Wistar Rats Compound_Admin Administer Thiazole Derivative Animal_Model->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition Paw_Measurement->Data_Analysis Thiazole Thiazole Derivative COX_LOX Inhibition of COX & LOX Enzymes Thiazole->COX_LOX Inflammation Reduced Inflammation COX_LOX->Inflammation

Caption: Experimental workflow for assessing anti-inflammatory activity.

Antidiabetic and Neuroprotective Potential: Expanding Therapeutic Horizons

Beyond their well-established anticancer, antimicrobial, and anti-inflammatory activities, thiazole derivatives are also being investigated for their potential in treating diabetes and neurodegenerative diseases.

Antidiabetic Activity

Thiazole-containing drugs like pioglitazone and rosiglitazone are already used in the management of type 2 diabetes.[6][25] Newer thiazole derivatives are being explored for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[26][27] By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia. Some derivatives have also shown potential in restoring pancreatic insulin secretion and possessing antioxidant properties.[26]

Neuroprotective Effects

The thiazole scaffold is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[28] Thiazole derivatives are being investigated for their neuroprotective effects in other neurodegenerative conditions like Alzheimer's disease.[29] Their mechanisms of action in this context are diverse and can include the inhibition of cholinesterases, modulation of AMPA receptors, and inhibition of enzymes like 5-lipoxygenase and deoxyribonuclease I.[28][30][31]

Conclusion and Future Perspectives

The thiazole ring continues to be a remarkably versatile and productive scaffold in the quest for novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the immense potential of this heterocyclic motif in addressing a wide array of human diseases. Future research in this area will likely focus on the rational design of more potent and selective thiazole-based compounds, aided by computational modeling and a deeper understanding of their mechanisms of action. The development of innovative synthetic methodologies will also be crucial in expanding the chemical space of accessible thiazole derivatives. As our knowledge of the intricate biological pathways underlying various diseases grows, the thiazole scaffold is poised to remain at the forefront of drug discovery and development for years to come.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Scaffolds from 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

Abstract: The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in key hy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in modern drug design. This guide focuses on a versatile and strategic building block, 4-Methyl-1,3-thiazol-5-amine dihydrochloride, for the synthesis of high-value bioactive molecules. We provide an in-depth look at the reagent's properties, core reactivity, and detailed, field-proven protocols for its application in N-acylation and the construction of the therapeutically significant thiazolo[5,4-d]pyrimidine scaffold, a key bioisostere of natural purines.[1]

Reagent Profile: 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

Understanding the physicochemical properties and handling requirements of the starting material is paramount for successful and reproducible synthesis.

1.1. Physicochemical Properties

PropertyValueSource
IUPAC Name 4-methyl-1,3-thiazol-5-amine;dihydrochlorideN/A
CAS Number 1797246-54-8
Molecular Formula C₄H₈Cl₂N₂SCalculated
Molecular Weight 187.09 g/mol Calculated
Appearance Typically an off-white to light brown solidSupplier Observation
Solubility Soluble in water, methanol; sparingly soluble in ethanolGeneral Amine Salt Behavior

1.2. Safety and Handling

As with all amine-containing heterocyclic compounds, appropriate safety measures must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

1.3. Critical Experimental Consideration: In Situ Neutralization

The title compound is supplied as a dihydrochloride salt to enhance its shelf-life and stability. In this form, the C5-amine is protonated (–NH₃⁺) and is not nucleophilic. For any reaction to occur at the amine, it must first be neutralized in situ to liberate the free base (–NH₂).

  • Causality: The addition of a non-nucleophilic organic base is a critical first step in any reaction protocol. Typically, 2.0 to 2.2 molar equivalents of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are required to neutralize both hydrochloride equivalents. This ensures the amine is available to participate in subsequent nucleophilic reactions. Failure to add a sufficient amount of base is a common reason for reaction failure.

Foundational Synthetic Applications

The liberated 5-amino group is a potent nucleophile, enabling a wide array of chemical transformations. Below, we detail two foundational protocols for creating diverse molecular scaffolds.

G reagent 4-Methyl-1,3-thiazol-5-amine·2HCl (Non-nucleophilic Salt) free_amine Free 4-Methyl-1,3-thiazol-5-amine (Nucleophilic) reagent->free_amine + base ≥2.0 eq. Base (e.g., TEA, DIPEA) base:e->free_amine:w product Derivatized Product free_amine->product + electrophile Electrophile (E+) (e.g., R-COCl, R-CHO) electrophile:e->product:w

Diagram 1: General reactivity pathway of 4-Methyl-1,3-thiazol-5-amine dihydrochloride.

Application 2.1: N-Acylation for Bioactive Amide Synthesis

Rationale: The formation of an amide bond is one of the most important reactions in drug discovery. Direct acylation of the C5-amine provides a rapid and efficient route to generate libraries of novel compounds for biological screening. These derivatives can be evaluated for a wide range of activities, including as enzyme inhibitors or receptor modulators.[3]

Protocol 1: General Procedure for Synthesis of N-(4-methyl-1,3-thiazol-5-yl) Amides

This protocol details the synthesis using a standard peptide coupling agent, which is often preferable to acid chlorides due to milder conditions and broader functional group tolerance.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Coupling Agent Addition: To the neutralized amine solution, add the desired carboxylic acid (1.1 eq.) followed by a peptide coupling agent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).

    • Expert Insight: HATU is often faster and more efficient for sterically hindered or electron-poor coupling partners, though it is more expensive. The EDC/HOBt system is a robust and cost-effective alternative.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic components), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine Salt in Anhydrous Solvent B Add Base (DIPEA) Stir 15 min A->B C Add Carboxylic Acid (1.1 eq) B->C D Add Coupling Agent (e.g., HATU) C->D E Stir at RT & Monitor by TLC D->E F Aqueous Workup (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Pure Amide Product H->I

Diagram 2: Experimental workflow for the N-acylation protocol.

Application 2.2: Synthesis of Thiazolo[5,4-d]pyrimidines

Rationale: The thiazolo[5,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry. As a bioisostere of purine, it can mimic endogenous nucleobases to interact with a wide array of biological targets.[1] Derivatives have shown potent activity as anticancer agents, kinase inhibitors, and adenosine receptor antagonists.[4][5] This protocol outlines a reliable method for constructing this bicyclic system.

Protocol 2: Synthesis of a 2,7-Disubstituted-4-methyl-5H-thiazolo[5,4-d]pyrimidin-5-one

This protocol uses a Gould-Jacobs type reaction, a classic and effective method for constructing the pyrimidine ring.

  • Reagent Preparation: In a round-bottom flask, suspend 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq.) in ethanol.

  • Neutralization: Add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature to generate the free amine in solution.

  • Condensation: Add diethyl 2-(ethoxymethylene)malonate (1.05 eq.). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

    • Mechanistic Insight: The amine undergoes a nucleophilic attack on the electron-deficient alkene, followed by the elimination of ethanol to form a stable enamine intermediate.

  • Cyclization: Monitor the formation of the intermediate by TLC. Once complete (typically 2-4 hours), cool the reaction slightly. For thermal cyclization, the reaction is heated to a higher temperature (e.g., 250 °C) in a high-boiling solvent like diphenyl ether. This drives the intramolecular cyclization via nucleophilic attack of the thiazole nitrogen onto one of the ester groups, followed by elimination of a second molecule of ethanol to form the fused pyrimidine ring.

  • Isolation: Upon cooling, the product often precipitates from the high-boiling solvent. The solid can be collected by filtration, washed with a non-polar solvent like hexanes to remove the residual high-boiling solvent, and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.

G start 4-Methyl-1,3-thiazol-5-amine Diethyl (ethoxymethylene)malonate intermediate Enamine Intermediate C₁₂H₁₆N₂O₄S start:f0->intermediate:head 1. TEA, EtOH, Reflux (-EtOH) start:f1->intermediate:head product Thiazolo[5,4-d]pyrimidinone Product C₁₀H₉N₃O₂S intermediate:head->product:head 2. High Temp (250 °C) (-EtOH)

Sources

Application

The Strategic Utility of 4-Methyl-1,3-thiazol-5-amine dihydrochloride in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in v...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of novel pharmaceuticals. Among the diverse array of thiazole-based building blocks, 4-Methyl-1,3-thiazol-5-amine dihydrochloride has emerged as a precursor of significant strategic importance. This guide provides an in-depth exploration of its applications, supported by detailed protocols and insights into its role in the synthesis of high-value drug candidates, most notably in the realm of kinase inhibitors.

Part 1: Foundational Insights into 4-Methyl-1,3-thiazol-5-amine dihydrochloride

The utility of this precursor is rooted in its structural features: a reactive primary amine at the 5-position, adjacent to a methyl group at the 4-position on the thiazole ring. This specific arrangement offers a synthetically versatile handle for the elaboration of more complex molecular architectures. The dihydrochloride salt form ensures stability and enhances solubility in certain solvent systems, though it necessitates neutralization for most synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a precursor is paramount for successful reaction design and scale-up.

PropertyValueSource
CAS Number 1797246-54-8[3]
Molecular Formula C₄H₈Cl₂N₂S[3]
Molecular Weight 187.09 g/mol [3]
Appearance Solid[3]
Solubility Soluble in polar solvents such as water and methanol.General Knowledge
Safety and Handling

As with any chemical reagent, adherence to strict safety protocols is essential. The dihydrochloride salt is an acidic compound and should be handled with appropriate personal protective equipment (PPE).

Hazard StatementPrecautionary Statement
Causes skin irritation.[4]Wash hands thoroughly after handling.[4]
Causes serious eye irritation.[4]Wear protective gloves/protective clothing/eye protection/face protection.[4]
May cause respiratory irritation.[4]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Harmful if swallowed.[4]Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Part 2: The Pivotal Role in Kinase Inhibitor Synthesis: The Case of Dasatinib

A prime exemplar of the synthetic utility of 4-Methyl-1,3-thiazol-5-amine derivatives is in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][6] The 2-amino-4-methylthiazole-5-carboxamide core of Dasatinib is constructed from precursors derived from 4-Methyl-1,3-thiazol-5-amine.

Synthetic Strategy Overview

The general synthetic pathway to the core of Dasatinib involves the acylation of the 5-amino group of the thiazole ring to form a crucial amide intermediate. This intermediate then undergoes further coupling reactions to build the final drug molecule.

Diagram: Synthetic Workflow for a Key Dasatinib Intermediate

G A 4-Methyl-1,3-thiazol-5-amine dihydrochloride B Free Amine Generation (Base Neutralization) A->B e.g., Triethylamine, Diisopropylethylamine C Acylation with 2-chloro-6-methylbenzoyl chloride B->C Amide Bond Formation D N-(2-chloro-6-methylphenyl)-4- methyl-1,3-thiazol-5-amine C->D E Further Functionalization (e.g., Carboxylation) D->E F Key Dasatinib Intermediate (2-amino-4-methylthiazole-5-carboxamide derivative) E->F

Caption: A generalized workflow for the synthesis of a key Dasatinib intermediate.

Protocol 1: Synthesis of a Key Dasatinib Precursor Intermediate

This protocol outlines the synthesis of a crucial amide intermediate from 4-Methyl-1,3-thiazol-5-amine dihydrochloride. This intermediate is a foundational piece for the subsequent construction of the Dasatinib molecule.

Objective: To synthesize N-(2-chloro-6-methylphenyl)-4-methyl-1,3-thiazol-5-amine.

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • 2-chloro-6-methylbenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Neutralization: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. The formation of a precipitate (triethylamine hydrochloride) may be observed. Stir for 15-20 minutes to ensure complete neutralization and formation of the free amine. The causality behind using a slight excess of base is to ensure the complete deprotonation of the dihydrochloride salt, liberating the nucleophilic primary amine for the subsequent acylation.

  • Acylation: In a separate flask, prepare a solution of 2-chloro-6-methylbenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred suspension of the free amine at 0 °C. The choice of an acid chloride as the acylating agent is due to its high reactivity, which drives the amide bond formation to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted acid chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-chloro-6-methylphenyl)-4-methyl-1,3-thiazol-5-amine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Broader Applications and Future Perspectives

While the synthesis of Dasatinib is a prominent application, the versatility of 4-Methyl-1,3-thiazol-5-amine dihydrochloride extends to other areas of drug discovery. The 5-aminothiazole scaffold is a key component in a variety of biologically active molecules.

Exploration in Other Therapeutic Areas
  • Antimicrobial Agents: The thiazole ring is a well-established pharmacophore in antimicrobial agents. Derivatives of 4-Methyl-1,3-thiazol-5-amine can be explored for the synthesis of novel antibacterial and antifungal compounds.[7]

  • Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties. The 5-amino group provides a convenient point for derivatization to explore structure-activity relationships (SAR) for this indication.

  • Other Kinase Inhibitors: The general synthetic strategies applied for Dasatinib can be adapted to target other kinases implicated in various diseases, including other cancers and autoimmune disorders.

Diagram: Logical Relationship of the Precursor to Drug Classes

G A 4-Methyl-1,3-thiazol-5-amine dihydrochloride B Acylation / Amidation A->B C Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Multicomponent Reactions A->D E Kinase Inhibitors (e.g., Dasatinib) B->E G Anti-inflammatory Agents B->G C->E H Novel Heterocyclic Scaffolds C->H F Antimicrobial Agents D->F D->H

Caption: Potential synthetic pathways from the precursor to various drug classes.

Conclusion

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a valuable and versatile building block in drug discovery. Its strategic importance is underscored by its role in the synthesis of the blockbuster drug Dasatinib. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this precursor in the development of the next generation of therapeutic agents. The continued exploration of new synthetic methodologies and applications for this compound will undoubtedly lead to further breakthroughs in medicinal chemistry.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. [Link]

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Method

The Versatile Scaffold: Application of 4-Methyl-1,3-thiazol-5-amine dihydrochloride in Modern Medicinal Chemistry

Introduction: The Thiazole Moiety - A Privileged Structure in Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique ele...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This guide focuses on a specific, highly functionalized building block: 4-Methyl-1,3-thiazol-5-amine dihydrochloride . We will explore its synthetic utility, provide detailed protocols for its application, and discuss the biological significance of the resulting compounds, with a particular emphasis on the development of next-generation kinase inhibitors.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

4-Methyl-1,3-thiazol-5-amine dihydrochloride serves as a versatile starting material for the synthesis of a diverse array of more complex molecules. Its primary utility stems from the reactive primary amine at the 5-position, which readily participates in a variety of chemical transformations.

A Key Building Block for Kinase Inhibitors

A prominent application of aminothiazole derivatives is in the synthesis of protein kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The 2-aminothiazole scaffold has been identified as a novel and effective template for the design of potent kinase inhibitors.[6]

One of the most notable examples is the drug Dasatinib , a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6][7][8] The core of Dasatinib contains a 2-aminothiazole moiety, highlighting the importance of this scaffold in modern oncology. 4-Methyl-1,3-thiazol-5-amine dihydrochloride provides a direct and efficient entry point for the synthesis of Dasatinib analogues and other novel kinase inhibitors.

Experimental Protocols: Harnessing the Reactivity of 4-Methyl-1,3-thiazol-5-amine dihydrochloride

The following protocols provide detailed, step-by-step methodologies for key transformations involving 4-Methyl-1,3-thiazol-5-amine dihydrochloride. These protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: N-Acylation of 4-Methyl-1,3-thiazol-5-amine - Synthesis of a Key Amide Intermediate

This protocol details the N-acylation of 4-Methyl-1,3-thiazol-5-amine with an acid chloride, a fundamental step in the synthesis of many bioactive molecules, including kinase inhibitors.

Objective: To synthesize N-(4-methyl-1,3-thiazol-5-yl)acetamide as a model reaction.

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, UV lamp)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq) in anhydrous DCM.

    • Rationale: The dihydrochloride salt is often used for its stability and ease of handling. An inert atmosphere is crucial to prevent the reaction of the acid chloride with atmospheric moisture.

  • Base Addition: To the suspension, add triethylamine or DIPEA (2.2 eq) dropwise at 0 °C (ice bath). Stir the mixture for 10-15 minutes.

    • Rationale: The base is added to neutralize the dihydrochloride salt and liberate the free amine, which is the reactive nucleophile. Using a slight excess ensures complete neutralization. The reaction is cooled to control the exothermicity of the acid-base reaction.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.

    • Rationale: The acid chloride is the electrophile. Slow addition is necessary to control the exothermic acylation reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

    • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Rationale: This step neutralizes any remaining acid chloride and the hydrochloride salt of the excess base. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and brine.

    • Rationale: These washes remove water-soluble impurities. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-(4-methyl-1,3-thiazol-5-yl)acetamide.

Expected Outcome: A white to off-white solid. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Thienopyrimidine Derivative

This protocol outlines a potential pathway for the synthesis of a thieno[3,2-d]pyrimidine scaffold, a class of compounds with diverse biological activities, starting from a 4-methyl-1,3-thiazol-5-amine derivative. This is a more advanced application, demonstrating the versatility of the starting material in constructing fused heterocyclic systems.

Objective: To synthesize a 6-methyl-thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Materials:

  • N-(4-methyl-1,3-thiazol-5-yl)acetamide (from Protocol 1)

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide

  • Ethanol, absolute

  • Formamide

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Synthesis of the Thiophene Intermediate: a. In a round-bottom flask, dissolve sodium (1.1 eq) in absolute ethanol to prepare a solution of sodium ethoxide. b. To this solution, add N-(4-methyl-1,3-thiazol-5-yl)acetamide (1.0 eq) and stir until dissolved. c. Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise and heat the mixture to reflux for 4-6 hours.

    • Rationale: This is a Gewald aminothiophene synthesis, a common method for constructing thiophene rings. d. Cool the reaction mixture, pour it into ice water, and acidify with a dilute acid (e.g., HCl) to precipitate the thiophene derivative. Filter, wash with water, and dry the solid.

  • Cyclization to the Thienopyrimidine: a. Mix the synthesized aminothiophene derivative with an excess of formamide. b. Heat the mixture to reflux for 6-8 hours.

    • Rationale: Formamide serves as both a reagent and a solvent in this cyclization step, providing the necessary carbon atom to form the pyrimidine ring. c. Cool the reaction mixture. The product will often precipitate upon cooling. d. Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the crude thienopyrimidine.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 6-methyl-thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Expected Outcome: A crystalline solid. Characterization should be performed using NMR, MS, and IR spectroscopy.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow Diagram

Synthetic_Workflow A 4-Methyl-1,3-thiazol-5-amine dihydrochloride B N-Acylation (Protocol 1) A->B Acetyl Chloride, Base C Amide Intermediate B->C D Gewald Aminothiophene Synthesis C->D Ethyl 2-chloroacetoacetate, Sodium Ethoxide E Aminothiophene Derivative D->E F Cyclization with Formamide (Protocol 2) E->F G Thienopyrimidine Derivative F->G

Caption: Synthetic workflow for the utilization of 4-Methyl-1,3-thiazol-5-amine dihydrochloride.

Mechanism of Action: Kinase Inhibition

Derivatives of 4-Methyl-1,3-thiazol-5-amine are often designed to target the ATP-binding pocket of protein kinases. The following diagram illustrates a simplified model of competitive ATP inhibition.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase ATP-binding pocket Substrate-binding site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase:p1 Binds Substrate Substrate Protein Substrate->Kinase:p2 Binds Kinase_Inhibited Kinase ATP-binding pocket Substrate-binding site No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Inhibitor Thiazole-based Inhibitor Inhibitor->Kinase_Inhibited:p1 Blocks ATP binding

Caption: Simplified mechanism of competitive ATP kinase inhibition.

Data Presentation: Biological Activity of Thiazole Derivatives

The following table summarizes the inhibitory activity of representative thiazole-based kinase inhibitors against various cancer cell lines. This data is illustrative and compiled from the broader class of aminothiazole-derived inhibitors to demonstrate their potential.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
2-Aminothiazole DerivativeSrc Family KinasesK562 (CML)0.02 - 0.5[6]
Thiazolyl-amideEGFR, HER-2MCF-7 (Breast)0.73 - 6.25[9]
Thiazolyl-ureaCK2, GSK3βHeLa (Cervical)0.67 - 1.9[10]
4-Aryl-thiazole-2-amineROCK II-0.02[11]

Conclusion and Future Perspectives

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a valuable and versatile building block in medicinal chemistry. Its application extends beyond the synthesis of kinase inhibitors to a wide range of other biologically active molecules, including those with anti-inflammatory and antimicrobial properties.[3][12] The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets for thiazole-based compounds.

References

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  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2019). Iranian Journal of Pharmaceutical Research.
  • Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. (2017). NIH. Retrieved from [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (2006). PMC. Retrieved from [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (2006). MDPI. Retrieved from [Link]

  • Synthesis of some thienopyrimidine derivatives. (2006). SciSpace. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and structure of some thienopyrimidine derivatives. (2008). ResearchGate. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2019). PMC. Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Retrieved from [Link]

  • Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. (2013). PubMed. Retrieved from [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. (2023). PubMed Central. Retrieved from [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). PMC. Retrieved from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). MDPI. Retrieved from [Link]

  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. (2008). ResearchGate. Retrieved from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Novel Thiazole-Based Antimicrobial Agents from 4-Methyl-1,3-thiazol-5-amine dihydrochloride

Introduction: The Enduring Promise of the Thiazole Scaffold in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] The thiazole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Thiazole Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and clinically approved drugs. Thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The versatility of the thiazole core allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new antimicrobial compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel compounds derived from 4-Methyl-1,3-thiazol-5-amine dihydrochloride. We will detail a robust synthetic protocol for the preparation of a Schiff base derivative, a common and effective strategy for generating biologically active thiazoles.[4][5] Furthermore, we will outline standardized methods for assessing the antimicrobial efficacy and elucidating the structural integrity of the synthesized compounds.

PART 1: Synthetic Protocol - From Starting Material to Novel Antimicrobial Candidate

The synthetic strategy focuses on the condensation reaction between the primary amine of 4-Methyl-1,3-thiazol-5-amine and an aromatic aldehyde to form a Schiff base (imine). This reaction is widely used in the synthesis of biologically active compounds.[4] The rationale behind selecting a Schiff base modification lies in its ability to introduce diverse functionalities into the final molecule, which can significantly influence its antimicrobial activity. The choice of the aldehyde reactant can be varied to create a library of compounds for structure-activity relationship (SAR) studies.

Proposed Synthetic Route:

The overall synthetic workflow is depicted below. The initial step involves the neutralization of the dihydrochloride salt to liberate the free amine, which then undergoes condensation with a substituted benzaldehyde.

Synthetic Workflow A 4-Methyl-1,3-thiazol-5-amine dihydrochloride B 4-Methyl-1,3-thiazol-5-amine (Free Base) A->B  Base (e.g., NaHCO3)   D Thiazole Schiff Base (Final Compound) B->D  Condensation (Ethanol, reflux)   C Substituted Benzaldehyde C->D

Caption: Synthetic workflow for the preparation of a thiazole Schiff base.

Detailed Experimental Protocol: Synthesis of (E)-N-(Substituted-benzylidene)-4-methyl-1,3-thiazol-5-amine

This protocol describes a general procedure that can be adapted by using various substituted benzaldehydes.

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium bicarbonate (NaHCO₃)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Neutralization of the Starting Material:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of 4-Methyl-1,3-thiazol-5-amine dihydrochloride in 20 mL of deionized water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is approximately 8. This step is crucial to generate the free amine, which is the reactive species for the subsequent condensation.

    • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-methyl-1,3-thiazol-5-amine.

  • Schiff Base Condensation:

    • To a solution of the obtained 4-methyl-1,3-thiazol-5-amine (1.0 eq) in 30 mL of absolute ethanol in a 100 mL round-bottom flask, add the desired substituted benzaldehyde (1.0 eq).

    • Add 2-3 drops of glacial acetic acid as a catalyst. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

    • Upon completion of the reaction (disappearance of the starting amine spot on TLC), allow the reaction mixture to cool to room temperature.

    • The solid product that precipitates out is collected by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

PART 2: Compound Characterization - Ensuring Purity and Structural Integrity

The synthesized compounds must be thoroughly characterized to confirm their identity, purity, and structure.[6] This is a critical step before proceeding to biological evaluation.

Physicochemical and Spectroscopic Characterization:
Technique Purpose Expected Observations for a Thiazole Schiff Base
Melting Point Assess purityA sharp and defined melting point range.
¹H NMR Structural elucidationSignals corresponding to the thiazole ring protons, the methyl group, the aromatic protons from the benzaldehyde moiety, and a characteristic singlet for the imine proton (-N=CH-).
¹³C NMR Structural confirmationResonances for all carbon atoms, including the characteristic downfield signal for the imine carbon.
Mass Spectrometry (MS) Determine molecular weightA molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Identify functional groupsCharacteristic absorption bands for C=N (imine), C=C (aromatic), and other functional groups present in the molecule.

A summary of the characterization data should be compiled for each synthesized compound.

PART 3: Antimicrobial Activity Screening - A Validated Protocol

The antimicrobial activity of the synthesized thiazole derivatives should be evaluated to determine their potential as therapeutic agents. Standardized protocols from institutions like the Clinical and Laboratory Standards Institute (CLSI) should be followed for reproducibility and comparability of results.[7][8]

Antimicrobial Susceptibility Testing Workflow:

Antimicrobial Screening cluster_0 Primary Screening cluster_1 Quantitative Analysis A Synthesized Thiazole Compounds B Disk Diffusion Assay A->B C Measure Zone of Inhibition B->C D Active Compounds C->D  Select compounds with significant activity   E Broth Microdilution Assay D->E F Determine MIC E->F G Determine MBC F->G

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Synthesized thiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/medium to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth/medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if an active compound is bacteriostatic or bactericidal, the MBC/MFC can be determined.

Procedure:

  • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

PART 4: Understanding the Mechanism of Action - The Next Frontier

While this application note focuses on the synthesis and primary screening, a crucial subsequent step in the drug development pipeline is to elucidate the mechanism of action of the most promising compounds. Thiazole-based antimicrobials have been reported to act through various mechanisms, including inhibition of DNA gyrase, disruption of cell wall synthesis, and inhibition of essential enzymes.[1][10]

Potential Mechanisms of Action for Thiazole Derivatives:

Mechanism of Action A Thiazole Compound B Bacterial/Fungal Cell A->B  Enters cell   C DNA Gyrase Inhibition B->C D Cell Wall Synthesis Inhibition B->D E Enzyme Inhibition (e.g., FabH) B->E F Cell Death / Growth Inhibition C->F D->F E->F

Caption: Potential mechanisms of action for thiazole-based antimicrobials.

Further studies, such as enzyme inhibition assays, molecular docking, and transcriptomics, would be necessary to pinpoint the specific molecular target of newly synthesized active compounds.

Conclusion

The synthetic and screening protocols detailed in this application note provide a robust framework for the discovery and initial evaluation of novel antimicrobial agents derived from 4-Methyl-1,3-thiazol-5-amine dihydrochloride. The inherent versatility of the thiazole scaffold, coupled with the straightforward Schiff base synthesis, allows for the rapid generation of a diverse library of compounds for biological testing. By following these detailed methodologies, researchers can systematically synthesize, characterize, and evaluate new chemical entities that may contribute to the arsenal of drugs needed to combat the growing threat of antimicrobial resistance.

References

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Method

The Strategic Utility of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride in the Forge of Novel Heterocyclic Scaffolds

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Thiazole Moiety as a Privileged Scaffold The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its presence in natural products like vitamin B1 (thiamine) and penicillins, as well as in a multitude of synthetic drugs, underscores its significance in medicinal chemistry.[3] The unique electronic properties of the thiazole nucleus allow it to engage in a variety of molecular interactions, making it a "privileged scaffold" for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][3] 4-Methyl-1,3-thiazol-5-amine dihydrochloride, with its strategically positioned amino and methyl groups, serves as a potent precursor for the construction of more complex, fused heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

PropertyValueReference
CAS Number 1797246-54-8[1][3][4]
Molecular Formula C₄H₈Cl₂N₂S[1][3]
Molecular Weight 187.09 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General Knowledge
Safety and Handling:

4-Methyl-1,3-thiazol-5-amine dihydrochloride, like many amine hydrochlorides and sulfur-containing compounds, requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[2][5]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2][5]

    • Inhalation: If inhaled, move the person to fresh air and seek medical attention if symptoms persist.[2][5]

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Synthetic Pathways and Key Transformations

The primary synthetic utility of 4-methyl-1,3-thiazol-5-amine lies in its nucleophilic amino group and the adjacent C4-methyl group, which can participate in various cyclization and condensation reactions. This section will explore two major classes of heterocycles that can be accessed from this versatile precursor: Thiazolo[5,4-d]pyrimidines and Thieno[3,2-d]pyrimidines .

Synthesis of Thiazolo[5,4-d]pyrimidines: Building the Pyrimidine Ring

Thiazolo[5,4-d]pyrimidines are purine isosteres and have garnered significant attention due to their potential as anticancer, antiviral, and anti-inflammatory agents. The synthesis of this scaffold from 4-methyl-1,3-thiazol-5-amine typically involves the construction of the fused pyrimidine ring.

workflow start 4-Methyl-1,3-thiazol-5-amine dihydrochloride reagent1 Formamide or Triethyl Orthoformate start->reagent1 One-carbon source cyclization Cyclization (High Temperature) start->cyclization Direct Cyclization intermediate N-(4-Methylthiazol-5-yl)formamidine (in situ) reagent1->intermediate intermediate->cyclization product 7-Methylthiazolo[5,4-d]pyrimidine cyclization->product

Caption: General workflow for the synthesis of the thiazolo[5,4-d]pyrimidine core.

This protocol describes a straightforward and widely used method for the construction of the thiazolo[5,4-d]pyrimidine ring system through a condensation reaction with formamide, which serves as a one-carbon source for the pyrimidine ring.

Rationale: The reaction proceeds through an initial N-formylation of the starting amine, followed by a high-temperature intramolecular cyclization with the elimination of water to form the fused pyrimidine ring.

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-methylthiazolo[5,4-d]pyrimidine.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Synthesis of Thieno[3,2-d]pyrimidines: The Gewald Reaction and Subsequent Cyclization

The thieno[3,2-d]pyrimidine scaffold is another important heterocyclic system with a broad range of biological activities, including anticancer and kinase inhibitory effects. The synthesis of this scaffold from an aminothiazole precursor is a multi-step process that often begins with a Gewald-type reaction to construct a 2-aminothiophene intermediate, followed by cyclization to form the pyrimidine ring.

workflow2 start 4-Methyl-1,3-thiazol-5-amine dihydrochloride gewald Gewald Reaction start->gewald reagent1 β-Ketoester (e.g., Ethyl Acetoacetate) + Elemental Sulfur reagent1->gewald intermediate Substituted 2-Aminothiophene Intermediate gewald->intermediate cyclization Pyrimidine Ring Formation intermediate->cyclization reagent2 Formamide or Triethyl Orthoformate reagent2->cyclization product Substituted Thieno[3,2-d]pyrimidine cyclization->product

Caption: Multi-step synthesis of thieno[3,2-d]pyrimidines via the Gewald reaction.

This protocol outlines a representative two-step synthesis involving an initial Gewald reaction to form a 2-aminothiophene, followed by cyclization to afford the thieno[3,2-d]pyrimidine.

Rationale: The Gewald reaction is a multicomponent reaction that efficiently constructs a polysubstituted 2-aminothiophene ring from a ketone or β-ketoester, an activated nitrile (in this case, the cyano group can be conceptually derived from the starting amine), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene derivative is then cyclized with a one-carbon source to form the fused pyrimidine ring.

Step 1: Gewald Reaction to form Ethyl 2-amino-4-methyl-5-(thiazol-5-yl)thiophene-3-carboxylate

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Ethyl acetoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq), ethyl acetoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (2.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the 2-aminothiophene intermediate.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidine

Materials:

  • Ethyl 2-amino-4-methyl-5-(thiazol-5-yl)thiophene-3-carboxylate (from Step 1)

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine the 2-aminothiophene intermediate (1.0 eq) and an excess of formamide in a round-bottom flask.

  • Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours.

  • Cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the desired thieno[3,2-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization.

Characterization of Products

The synthesized heterocycles should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful formation of the fused ring systems.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the final product and tracking the disappearance of starting material functionalities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion and Future Perspectives

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a readily accessible and highly versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this guide for the synthesis of thiazolo[5,4-d]pyrimidines and thieno[3,2-d]pyrimidines provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The continued exploration of new reaction methodologies and the derivatization of these core structures will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

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Application

Application Note: Derivatization of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride for Biological Screening Libraries

Abstract This guide provides a comprehensive framework for the chemical derivatization of 4-methyl-1,3-thiazol-5-amine dihydrochloride, a versatile building block for generating compound libraries aimed at biological scr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 4-methyl-1,3-thiazol-5-amine dihydrochloride, a versatile building block for generating compound libraries aimed at biological screening. We delve into the strategic rationale behind derivatization, offering detailed, field-proven protocols for N-acylation, N-sulfonylation, and reductive amination. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery to efficiently explore the structure-activity relationships (SAR) of the privileged thiazole scaffold. Emphasis is placed on experimental causality, quality control, and preparation for high-throughput screening (HTS).

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5][6][7]

4-Methyl-1,3-thiazol-5-amine, available as a stable dihydrochloride salt, serves as an ideal starting point for library synthesis. Its primary amino group at the C5 position is a versatile chemical handle that allows for the systematic introduction of diverse functional groups. This process of derivatization is fundamental to drug discovery, as it enables the exploration of the chemical space around a core scaffold to identify key structural features that govern biological activity and optimize lead compounds.[8][9] This application note details three robust methods for derivatizing this scaffold to generate a library of novel chemical entities ready for biological evaluation.

Strategic Overview of Derivatization

The primary amino group of 4-methyl-1,3-thiazol-5-amine is a potent nucleophile, making it amenable to a variety of classical organic reactions. Our strategy focuses on creating three distinct classes of derivatives—amides, sulfonamides, and secondary/tertiary amines—each introducing unique steric and electronic properties.

A critical first step in all protocols is the in situ neutralization of the dihydrochloride salt. The starting material is a salt, meaning the amine is protonated (NH₃⁺) and non-nucleophilic. The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to liberate the free amine (NH₂), which can then participate in the desired reaction.

G cluster_prep Preparation cluster_rxns Derivatization Pathways cluster_products Compound Library cluster_downstream Screening Preparation Start 4-Methyl-1,3-thiazol-5-amine dihydrochloride FreeAmine Free Amine Generation (Base Neutralization) Start->FreeAmine Add DIPEA or TEA Acylation N-Acylation FreeAmine->Acylation R-COOH + Coupling Agent Sulfonylation N-Sulfonylation FreeAmine->Sulfonylation ReductiveAmination Reductive Amination FreeAmine->ReductiveAmination R-CHO/R-COR' + Reducing Agent Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides SecTertAmines Secondary/Tertiary Amine Derivatives ReductiveAmination->SecTertAmines Purification Purification (e.g., HPLC) Amides->Purification Sulfonamides->Purification SecTertAmines->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Assay-Ready Plates QC->Plating

Figure 1: Overall workflow from starting material to screening-ready compounds.

Detailed Experimental Protocols

Protocol 1: N-Acylation via Amide Bond Formation

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to act as hydrogen bond donors and acceptors. This protocol utilizes modern coupling reagents, which offer mild conditions and broad substrate scope, avoiding the need for harsh reagents like thionyl chloride.

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[10]

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Carboxylic acid of choice (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Methodology:

  • Acid Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir for 5 minutes at room temperature.

  • Amine Addition: To a separate flask, add 4-methyl-1,3-thiazol-5-amine dihydrochloride (1.0 mmol, 200 mg) and dissolve/suspend in DMF (5 mL). Add DIPEA (3.0 mmol, 522 µL). Stir for 10 minutes to ensure complete neutralization.

  • Coupling Reaction: Transfer the activated acid solution from Step 1 to the amine solution from Step 2.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL). Shake and separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore found in numerous antibacterial and diuretic drugs.[11] This protocol describes a straightforward synthesis via reaction with a sulfonyl chloride.

Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom. The reaction proceeds via nucleophilic attack by the free amine, displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction, driving it to completion.[12][13] Pyridine is often used as it can serve as both the base and the solvent.

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Sulfonyl chloride of choice (1.1 eq)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Amine Preparation: Suspend 4-methyl-1,3-thiazol-5-amine dihydrochloride (1.0 mmol, 200 mg) in DCM (10 mL). Add TEA (3.0 mmol, 418 µL) and stir for 15 minutes at room temperature.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude solid/oil by flash chromatography or recrystallization to obtain the pure sulfonamide product.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a more flexible secondary or tertiary amine.[14][15] This one-pot procedure involves the initial formation of an imine (or iminium ion), which is then reduced in situ.

Causality: The reaction between the amine and an aldehyde or ketone forms an imine intermediate in equilibrium. A mild, selective reducing agent is required that reduces the protonated iminium ion much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is ideal for this purpose as its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for iminium ions over ketones or aldehydes.[16][17]

Materials:

  • 4-Methyl-1,3-thiazol-5-amine dihydrochloride

  • Aldehyde or Ketone of choice (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Setup: In a flask, suspend 4-methyl-1,3-thiazol-5-amine dihydrochloride (1.0 mmol, 200 mg) in DCE (10 mL).

  • Neutralization and Imine Formation: Add the aldehyde or ketone (1.2 mmol) followed by DIPEA (2.2 mmol, 383 µL). A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add STAB (1.5 mmol, 318 mg) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting amine and the formation of the product by LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography to isolate the target secondary or tertiary amine.

Characterization and Data Summary

All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological screening.

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: HPLC analysis with UV detection (e.g., at 254 nm) is essential. A purity level of >95% is required for reliable biological data.

Table 1: Summary of Derivatization Strategies

Strategy Reactant Class Reagents & Conditions Resulting Functional Group Key Advantages
N-Acylation Carboxylic Acid HATU, DIPEA, DMF, RT Amide Mild conditions, high functional group tolerance, robust
N-Sulfonylation Sulfonyl Chloride Pyridine or TEA, DCM, 0°C to RT Sulfonamide Access to important pharmacophore, straightforward procedure

| Reductive Amination | Aldehyde / Ketone | STAB, DIPEA, DCE, RT | Secondary/Tertiary Amine | Increases molecular flexibility, one-pot reaction |

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Preparation for High-Throughput Screening (HTS)

Once a library of derivatives has been synthesized and characterized, careful preparation is crucial for successful biological screening.

  • Solubilization: Dissolve each purified compound in 100% DMSO to create a high-concentration stock solution, typically 10-20 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Plate Generation: Transfer the stock solutions into appropriate microplates (e.g., 384-well or 1536-well formats) to create master plates.[18]

  • Assay-Ready Plates: From the master plates, use acoustic liquid handlers (like the Labcyte Echo) or robotic pin tools to dispense nanoliter volumes into assay plates, creating the final desired screening concentration.[18]

  • Storage: Store all DMSO stock solutions and plates at -20°C or -80°C in desiccated, low-humidity environments to prevent water absorption and compound degradation.

Conclusion

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a highly effective scaffold for building diverse chemical libraries for drug discovery. The protocols for N-acylation, N-sulfonylation, and reductive amination outlined in this note provide a reliable and versatile toolkit for medicinal chemists. By systematically applying these methods and adhering to stringent quality control, researchers can efficiently generate novel compounds to fuel hit-finding campaigns and accelerate the development of new therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 665-686. (Source: [Link])

  • Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. (Source: [Link])

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. (Source: [Link])

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-257. (Source: [Link])

  • Al-Abdullah, E. S., et al. (2019). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 24(9), 1729. (Source: [Link])

  • El-Sayed, M. A., et al. (2023). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1275, 134651. (Source: [Link])

  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. (Source: [Link])

  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. (Source: [Link])

  • Raval, K. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 123-132. (Source: [Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. PharmaChem. (Source: [Link])

  • Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 18(21), 7567-7575. (Source: [Link])

  • Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Communications, 54(72), 10136-10139. (Source: [Link])

  • Nagaraju, D., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Tetrahedron Letters, 56(11), 1339-1343. (Source: [Link])

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. (Source: [Link])

  • Pace, J. L., et al. (2007). Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Organic Letters, 9(12), 2345-2348. (Source: [Link])

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. (Source: [Link])

  • Asaad, N. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. (Source: [Link])

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Source: [Link])

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. (Source: [Link])

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. . (Source: [Link])

  • Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 55(5), 882-886. (Source: [Link])

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. (Source: [Link])

  • Patel, K. K., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7935-7949. (Source: [Link])

  • Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 54. (Source: [Link])

Sources

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of 4-Methyl-1,3-thiazol-5-amine dihydrochloride, a key heterocyclic building block in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of 4-Methyl-1,3-thiazol-5-amine dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on a modified Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of the thiazole ring. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and discusses the critical parameters for successful synthesis, purification, and characterization. These application notes are intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring system is a prominent scaffold in a vast array of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3]

Specifically, 5-aminothiazole derivatives serve as crucial intermediates in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The title compound, 4-Methyl-1,3-thiazol-5-amine dihydrochloride, provides a stable and readily handleable form of the reactive 5-aminothiazole core, making it an attractive starting material for further chemical elaboration in drug discovery programs.

Synthetic Strategy: A Modified Hantzsch Thiazole Synthesis

The synthesis of the 4-Methyl-1,3-thiazol-5-amine core is achieved through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thioamide.[4] For the synthesis of the target molecule, a key modification is the choice of starting materials to yield the desired 4-methyl and 5-amino substitution pattern.

The selected strategy involves the reaction of an α-chloro derivative of acetoacetonitrile with thioformamide. The use of an α-halonitrile is crucial for the introduction of the amino group at the 5-position of the thiazole ring. Thioformamide is employed as the thioamide component to provide the sulfur atom and the C2-H of the thiazole ring, thus avoiding the introduction of an unwanted substituent at the 2-position.[1]

The resulting free base, 4-Methyl-1,3-thiazol-5-amine, is a relatively unstable oil. Therefore, it is converted to its more stable dihydrochloride salt for ease of handling, purification, and storage.

Visualized Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Salt Formation 2-Chloro-3-oxobutanenitrile 2-Chloro-3-oxobutanenitrile Reaction Condensation 2-Chloro-3-oxobutanenitrile->Reaction Thioformamide Thioformamide Thioformamide->Reaction 4-Methyl-1,3-thiazol-5-amine (Free Base) 4-Methyl-1,3-thiazol-5-amine (Free Base) Reaction->4-Methyl-1,3-thiazol-5-amine (Free Base) Salt_Formation Acidification 4-Methyl-1,3-thiazol-5-amine (Free Base)->Salt_Formation HCl in Ether HCl in Ether HCl in Ether->Salt_Formation 4-Methyl-1,3-thiazol-5-amine dihydrochloride 4-Methyl-1,3-thiazol-5-amine dihydrochloride Salt_Formation->4-Methyl-1,3-thiazol-5-amine dihydrochloride Hantzsch_Mechanism Thioformamide Thioformamide (Nucleophile) Alpha-halocarbonyl 2-Chloro-3-oxobutanenitrile (Electrophile) Thioformamide->Alpha-halocarbonyl Nucleophilic Attack Intermediate1 Thio-ether Intermediate Alpha-halocarbonyl->Intermediate1 Formation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole_Product 4-Methyl-1,3-thiazol-5-amine Intermediate2->Thiazole_Product Dehydration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride Derivatives

Welcome to the technical support guide for the purification of 4-Methyl-1,3-thiazol-5-amine dihydrochloride and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-1,3-thiazol-5-amine dihydrochloride and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the isolation and purification of these valuable heterocyclic building blocks. The highly polar and ionic nature of the dihydrochloride salt form presents unique challenges that standard protocols for neutral organic compounds often fail to address.

This guide provides a logical, experience-driven framework for troubleshooting common issues, offering detailed protocols and explaining the chemical principles behind each strategic choice.

Purification Strategy: A Decision Framework

The first step in any purification is to assess the crude material and select an appropriate starting strategy. The dihydrochloride salt's high polarity often dictates the workflow. The following decision tree outlines the primary pathways.

Purification_Strategy start Crude 4-Methyl-1,3-thiazol-5-amine Dihydrochloride Derivative recryst_salt Attempt Direct Recrystallization of Dihydrochloride Salt start->recryst_salt High crude purity? convert_fb Convert to Free Base start->convert_fb Complex mixture or oily crude? is_pure Is Product Purity >98%? recryst_salt->is_pure is_pure->convert_fb No end_pure Pure Product Obtained is_pure->end_pure Yes purify_fb Purify Free Base (Column Chromatography or Recrystallization) convert_fb->purify_fb reconvert_salt Re-form Dihydrochloride Salt purify_fb->reconvert_salt end_impure Re-evaluate Strategy (Consider alternative salt, derivatization, or chromatography) purify_fb->end_impure Purification Failed reconvert_salt->is_pure Check Purity

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of thiazole amine dihydrochlorides in a practical Q&A format.

Question 1: My dihydrochloride salt is an oil or refuses to crystallize from any solvent system I try. What should I do?

Answer: This is a very common problem, often caused by the presence of impurities that act as crystal lattice disruptors or by the inherent hygroscopicity of the salt.

  • Causality: Dihydrochloride salts are highly polar and can form strong hydrogen bonds with residual water or protic solvents, preventing the formation of an ordered crystal lattice. Impurities can co-precipitate as an amorphous solid or oil.

  • Primary Solution: Convert to the Free Base. The most reliable strategy is to convert the salt to its corresponding free base. The free amine is significantly less polar, more soluble in common organic solvents, and amenable to standard purification techniques like silica gel chromatography. After purification, the pure dihydrochloride salt can be regenerated.[1][2]

  • Alternative Solution (Direct Recrystallization): If you suspect the issue is solvent-related, consider highly polar protic solvent systems like methanol/water, ethanol/water, or isopropanol.[1] Forcing precipitation by adding a less polar co-solvent (e.g., diethyl ether, THF) to a methanol solution can sometimes work, but may lead to oiling out if not done carefully.

Question 2: I'm trying to purify the free base on a silica gel column, but I'm seeing severe tailing and poor separation. Why is this happening?

Answer: This is a classic issue when purifying basic compounds, especially amines, on standard silica gel.

  • Causality: Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions.[3] This causes a portion of your compound to remain protonated and "stick" to the stationary phase, leading to tailing, poor resolution, and in some cases, irreversible adsorption and yield loss.[3][4]

  • Solution: Use a Basic Modifier in the Eluent. To mitigate this interaction, you must neutralize the acidic sites on the silica. Add a small amount of a volatile tertiary amine to your mobile phase.[4][5]

    • Recommended Modifier: 0.5-2% triethylamine (TEA) in your chosen eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Alternative Modifier: A 1-2% solution of ammonia in methanol can be used as the polar component of your mobile phase (e.g., dichloromethane mixed with 2% NH3 in MeOH).

    • Important: Always pre-equilibrate the column with the amine-modified eluent before loading your sample to ensure the entire silica bed is neutralized.[5]

Question 3: Can I purify the dihydrochloride salt directly on a silica column?

Answer: It is generally not recommended. The highly polar, ionic salt will likely have very strong interactions with the polar silica gel, resulting in it either sticking irreversibly at the origin or smearing intractably across all fractions.[4]

  • Expert Insight: While some very polar solvent systems (e.g., high percentages of methanol in DCM, sometimes with water and acetic acid) can be used to elute salts, achieving good separation from impurities is extremely difficult. The interactions are just too strong and non-specific.

  • Recommended Alternatives:

    • Convert to Free Base: As detailed above, this is the most robust method for purification on normal-phase silica.

    • Reversed-Phase Chromatography (C18): If you have access to preparative HPLC, reversed-phase chromatography is an excellent option for purifying polar salts directly. The salt is often soluble in the mobile phase (e.g., water/acetonitrile or water/methanol), and separation occurs based on hydrophobicity. Adding a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape.[6]

Question 4: My recrystallization yield is very low, even though my compound seems to crash out of solution. What's going wrong?

Answer: Low yield is often a problem of solvent choice or technique.

  • Causality & Solutions:

    • Too Much Solvent: This is the most common error. The compound remains partially soluble even at low temperatures.[7] Fix: Reduce the solvent volume by evaporation and re-cool.

    • Inappropriate Solvent: The ideal recrystallization solvent should dissolve your compound when hot but very poorly when cold. If solubility is still significant at low temperatures, your yield will suffer. Fix: Perform a thorough solvent screen with small amounts of material. Test mixtures of solvents (e.g., methanol/diethyl ether) where your compound is soluble in one and insoluble in the other.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice. Fix: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.

    • Failure to Nucleate: Sometimes a supersaturated solution won't crystallize.[7] Fix: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a "seed" crystal of pure material to induce crystallization.[7]

Key Experimental Workflows & Protocols

Workflow: Dihydrochloride Salt to Pure Salt Conversion

This workflow is fundamental for purifying thiazole amine derivatives that are difficult to handle in their salt form.

Salt_FreeBase_Salt_Workflow start Crude Dihydrochloride Salt in Water/DCM basify Add Base (aq. NaHCO₃ or dil. NaOH) to pH 8-9 start->basify extract Separate Layers; Extract Aqueous Phase with Organic Solvent (x3) basify->extract dry Dry Combined Organic Layers (Na₂SO₄ or MgSO₄) extract->dry purify Purify Free Base (Column or Recrystallization) dry->purify acidify Dissolve Pure Free Base in Anhydrous Solvent (e.g., Ether, EtOAc) purify->acidify precipitate Add 2.0 eq. HCl (e.g., 2M solution in Ether) Stir and collect solid acidify->precipitate end Pure Dihydrochloride Salt precipitate->end

Caption: Standard workflow for purification via the free base intermediate.

Protocol 1: Conversion of Dihydrochloride Salt to Free Base
  • Dissolution: Dissolve the crude 4-methyl-1,3-thiazol-5-amine dihydrochloride derivative in a minimum amount of deionized water. If the compound has low water solubility, a co-solvent like methanol or THF can be added.

  • Basification: Cool the solution in an ice-water bath to 0-5 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise with vigorous stirring.

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is stable between 8 and 9. The free amine may precipitate if it is insoluble in water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free amine into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). Perform at least three extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base, which can then be purified.

Protocol 2: Silica Gel Column Chromatography with Basic Modifier
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system that gives your free base an Rf value of ~0.25-0.35. Crucially, add 1% triethylamine (TEA) to the TLC developing solvent. A common starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Once packed, pass 2-3 column volumes of the initial eluent through the silica to ensure the entire stationary phase is equilibrated and neutralized.

  • Sample Loading: Dissolve your crude free base in a minimum amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to move your compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Re-formation of the Dihydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent in which the dihydrochloride salt is poorly soluble. Good choices include diethyl ether, ethyl acetate, or methanol.

  • Acidification: While stirring, slowly add exactly 2.0 equivalents of a standardized solution of hydrochloric acid (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane).

  • Precipitation: The dihydrochloride salt should precipitate as a solid. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying: Dry the pure 4-methyl-1,3-thiazol-5-amine dihydrochloride derivative under high vacuum to remove all residual solvent.

Data Summary Tables

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemSuitability for Dihydrochloride SaltSuitability for Free BaseNotes
Methanol / WaterGoodPoorExcellent for polar salts. Adjust water content to optimize solubility.
Ethanol / Diethyl EtherGoodGoodThe ether acts as an anti-solvent for the salt.
Isopropanol (IPA)ModerateGoodA single-solvent system that can work well for both forms.
AcetonitrileModerateGoodCan be effective for salts if heated.
Ethyl Acetate / HexanesPoorExcellentA classic non-polar system for recrystallizing the free base.
TolueneVery PoorModerateUseful for recrystallizing less polar free base derivatives.

Table 2: Column Chromatography Troubleshooting

ProblemProbable CauseSuggested Solution
Compound won't elute 1. Eluent is not polar enough. 2. No basic modifier was used; compound is stuck to acidic silica.1. Gradually increase the percentage of the polar solvent (e.g., MeOH). 2. Re-run the column using an eluent containing 1-2% TEA.[3][5]
Poor separation 1. Incorrect eluent system (poor selectivity). 2. Column was overloaded with crude material.1. Screen different solvent systems by TLC (e.g., switch from EtOAc/Hex to DCM/MeOH). 2. Use a larger column or load less material.
Product streaks badly 1. Strong acid-base interaction with silica. 2. Compound is sparingly soluble in the eluent.1. Ensure sufficient basic modifier (1-2% TEA) is used and the column is pre-equilibrated.[4] 2. Add a small amount of a more polar solvent (e.g., THF, DCM) to your loading solution to improve solubility.

References

  • Refinement of protocols for synthesizing thiadiazole analogues. Benchchem.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purifying amines on silica. Organic Prep Daily (WordPress.com).
  • Can amine salts run through a silica column?. Reddit.
  • Structures of ten organic salts from 2-aminothiazole/2-aminobenzothiazole and acidic compounds.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Process for the purification of amines.
  • Amine purific

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Optimization

Overcoming solubility issues with 4-Methyl-1,3-thiazol-5-amine dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 4-Methyl-1,3-thiazol-5-amine Dihydrochloride. As Senior Application Scientists, we have compiled this in...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Methyl-1,3-thiazol-5-amine Dihydrochloride. As Senior Application Scientists, we have compiled this in-depth guide to assist you in overcoming common challenges, particularly those related to solubility, that you may encounter during your experiments. This resource is designed to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 4-Methyl-1,3-thiazol-5-amine Dihydrochloride.

Q1: What is 4-Methyl-1,3-thiazol-5-amine Dihydrochloride and why is it provided as a dihydrochloride salt?

4-Methyl-1,3-thiazol-5-amine is a heterocyclic amine containing a thiazole ring. It is often supplied as a dihydrochloride salt (C₄H₆N₂S·2HCl) to enhance its stability and aqueous solubility.[1] Many organic molecules with amine functional groups have low water solubility, which can be problematic for biological assays and other aqueous-based experiments.[1] By reacting the basic amine groups with hydrochloric acid, a more polar and typically more water-soluble salt is formed.[1]

Q2: What are the basic chemical properties of this compound?

While specific experimental data for this exact dihydrochloride salt is not extensively published, we can infer some properties based on its structure and general knowledge of similar compounds.

  • Appearance: Likely a crystalline solid.[2]

  • Solubility: Expected to be more soluble in aqueous solutions compared to its free base form. The solubility is highly dependent on pH.

  • Stability: Amine salts are generally more stable than their free base counterparts, though solution stability can be a concern. It is advisable to prepare fresh solutions for experiments and to perform stability studies if long-term storage of solutions is required.[3][4]

Q3: In which solvents should I attempt to dissolve this compound?

For most biological applications, the goal is to dissolve the compound in an aqueous buffer. However, due to potential solubility limitations, a common strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.[5]

  • Primary choice for aqueous dissolution: Start with deionized water or a slightly acidic buffer (e.g., citrate buffer, pH 4-6).[5]

  • Organic solvents for stock solutions: Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic compounds.[6]

Q4: How should I store the solid compound and its solutions?

  • Solid: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific solvent and buffer system should be validated if you plan to store solutions for an extended period.[3][4]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems.

Problem 1: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
  • Underlying Cause: The solubility of amine hydrochlorides is often significantly lower at neutral or basic pH. As the pH increases, the protonated amine salt can convert to its less soluble free base form, leading to precipitation.[7]

  • Solutions (in order of recommendation):

    • pH Adjustment: The most effective method is to lower the pH of your solvent. Attempt to dissolve the compound in a buffer with a pH in the acidic range (e.g., pH 4-6).[5] If your experimental conditions demand a neutral pH, you can prepare a concentrated stock in an acidic buffer and then perform a final, small dilution into your neutral experimental medium immediately before use.[5]

    • Increase Solvent Volume: You may be exceeding the solubility limit. Try to dissolve a smaller amount of the compound in the same volume of solvent or increase the solvent volume for the same amount of compound.[5]

    • Gentle Heating: Gently warming the solution to 30-40°C can increase the rate of dissolution.[5] However, be cautious as prolonged heating can lead to degradation. Always check for any visual changes like discoloration upon heating and cooling.[5]

    • Sonication: Using a bath sonicator can help break down solid aggregates and accelerate dissolution.[8][9][10][11] This method is particularly useful for kinetically limited solubility.[11]

    • Co-solvent Approach: Prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experiment.[5][6]

Problem 2: The compound dissolves initially but then precipitates over time.
  • Underlying Cause: This can be due to a few factors:

    • Supersaturation: The initial dissolution might have created a supersaturated solution which is thermodynamically unstable and crystallizes over time.[3]

    • pH Shift: If you dissolved the compound in an unbuffered solvent like deionized water, absorption of atmospheric CO₂ can slightly lower the pH, which might affect solubility. Conversely, if you diluted an acidic stock into a weakly buffered neutral medium, the pH might slowly rise, causing precipitation of the free base.

    • Common Ion Effect: In some cases, high concentrations of chloride ions from the buffer or other sources can decrease the solubility of a hydrochloride salt.[12]

  • Solutions:

    • Prepare Fresh Solutions: The most reliable solution is to prepare the final working solution immediately before use.

    • Buffer Selection: Use a buffer with adequate capacity to maintain the desired pH. Be aware that some buffer species, like phosphates, can sometimes contribute to precipitation.[13][14][15] It may be beneficial to screen different buffer systems (e.g., citrate, acetate, MES).[13]

    • Lower Storage Concentration: If you must store a solution, do so at a lower concentration where the compound is more stable in solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is a general starting point and may require optimization.

  • Choose an appropriate acidic buffer: A 50 mM sodium citrate buffer, pH 5.0, is a reasonable starting point.

  • Weigh the compound: Accurately weigh the desired amount of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride in a suitable container.

  • Add the solvent: Add a portion of the acidic buffer to the solid.

  • Aid dissolution: Vortex the mixture. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[9][10] Gentle warming (30-40°C) can be used as an alternative or in combination with sonication.[5]

  • Bring to final volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization (if required): If the solution needs to be sterile for cell-based assays, filter it through a 0.22 µm syringe filter that is compatible with your buffer system.

Protocol 2: Preparation of a DMSO Stock Solution
  • Weigh the compound: Accurately weigh the desired amount of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride into a glass vial.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Aid dissolution: Vortex the solution thoroughly. If necessary, use a bath sonicator to ensure complete dissolution.[9][10]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Data Summary

Parameter General Information for Amine Dihydrochlorides Considerations for 4-Methyl-1,3-thiazol-5-amine Dihydrochloride
Aqueous Solubility Generally higher than the free base; highly pH-dependent.[1]Expected to be more soluble at acidic pH. Quantitative data not readily available.
pKa The pKa of the conjugate acid determines the pH range of optimal solubility.Not experimentally determined in available literature. Likely to be a weak base.
Recommended Solvents Aqueous acidic buffers, DMSO for stock solutions.Start with acidic buffers (pH 4-6) or DMSO.
Solution Stability Can be prone to precipitation over time, especially at neutral pH.[3]Prepare solutions fresh. If storing, use aliquots at low temperatures.

Visual Guides

G cluster_0 Troubleshooting Workflow for Dissolution start Start with desired concentration in aqueous buffer (e.g., PBS pH 7.4) check1 Does it dissolve completely? start->check1 step2 Try a lower pH buffer (e.g., Citrate pH 5.0) check1->step2 No end_success Solution Prepared Successfully check1->end_success Yes check2 Does it dissolve? step2->check2 step3 Apply sonication and/or gentle warming (30-40°C) check2->step3 No check2->end_success Yes check3 Does it dissolve? step3->check3 step4 Prepare a concentrated stock in DMSO check3->step4 No check3->end_success Yes step5 Dilute DMSO stock into final aqueous buffer (<1% DMSO) step4->step5 step5->end_success end_fail Consider alternative formulation or lower final concentration step5->end_fail If precipitation occurs upon dilution

Caption: A decision-making workflow for troubleshooting solubility issues.

G cluster_0 pH Effect on Amine Salt Solubility Low_pH Low pH (Acidic) [H+] is high Equilibrium R-NH3+ ⇌ R-NH2 + H+ (Salt Form)   (Free Base) Low_pH->Equilibrium Shifts equilibrium to the left Solubility_High Higher Solubility (Salt form dominates) Solubility_Low Lower Solubility (Free base dominates) High_pH High pH (Neutral/Basic) [H+] is low High_pH->Equilibrium Shifts equilibrium to the right

Caption: The relationship between pH and the solubility of an amine salt.

References

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021-07-15). Helda - University of Helsinki. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole deriv
  • 2-Aminothiazole. Wikipedia. Retrieved from [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. PubChem. Retrieved from [Link]

  • Synthesis of Amines and Ammonium Salts.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • How to dissolve chemical compound using ultrasonicator? ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. RSC Publishing.
  • How to prevent precipitation of Dodicin hydrochloride in buffered solutions. Benchchem.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportion
  • Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride | Request PDF.
  • Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino. PMC - PubMed Central.
  • Showing metabocard for 2-Aminothiazole (HMDB0245029).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy | Molecular Pharmaceutics.
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH.
  • US5686588A - Amine acid salt compounds and process for the production thereof.
  • Lab tip: use a bath sonic
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regener
  • Solubility Assessment Service.
  • Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface | Journal of the American Chemical Society.
  • Intensification of bioactive compounds extraction from medicinal plants using ultrasonic irradi
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF.
  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume R
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central.
  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stear
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • (PDF) Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals.
  • 20.
  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol.
  • 2-AMINOTHIAZOLE. CAMEO Chemicals - NOAA.
  • Biphasic dissolution method for quality control and assurance of drugs containing active substances in the form of weak acid salts.
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central.
  • Synthesis and Biological Activity of New[3][16]Thiazolo[4,5-d]pyridazin-4(5H)-ones.

  • Stability testing of existing active substances and rel
  • Sonication for Drug Testing and Drug Potency Analysis. Hielscher Ultrasonics.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • High Throughput Sonication: Evaluation for Compound Solubilization Kevin Oldenburg , Douglas Pooler , Kurt Scudder , Christophe.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
  • Troubleshooting RP 001 hydrochloride instability in aqueous solutions. Benchchem.

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Troubleshooting

Technical Support Center: Catalyst Selection for Reactions with 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

Welcome to the technical support center for reactions involving 4-methyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-methyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for this versatile building block.

Introduction: The unique challenges of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

4-Methyl-1,3-thiazol-5-amine is a key intermediate in the synthesis of numerous pharmaceutical compounds, most notably the tyrosine kinase inhibitor Dasatinib. Its unique structure, featuring an electron-rich aminothiazole ring, presents specific challenges and opportunities in catalytic cross-coupling reactions. The commercially available dihydrochloride salt form necessitates careful consideration of base selection to ensure the liberation of the free amine for effective reaction. Furthermore, the presence of sulfur and nitrogen heteroatoms can lead to catalyst inhibition if the catalytic system is not chosen judiciously.

This guide will provide a structured approach to catalyst selection for common cross-coupling reactions, focusing on the "why" behind experimental choices to empower you to optimize your reactions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-methyl-1,3-thiazol-5-amine dihydrochloride is not working. What are the most common initial points of failure?

A1: When a reaction with this substrate fails, the initial investigation should focus on two critical aspects:

  • Incomplete Neutralization: The dihydrochloride salt must be fully neutralized to the free amine for it to participate in the catalytic cycle. Insufficient base will result in low or no conversion.

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. This can be due to the use of an inappropriate ligand, the presence of impurities, or sensitivity to air and moisture. Ensure your reaction is performed under an inert atmosphere with anhydrous solvents.[1]

Q2: How do I choose the right base for reactions with 4-methyl-1,3-thiazol-5-amine dihydrochloride?

A2: Base selection is critical. You need a base strong enough to neutralize two equivalents of HCl and to facilitate the catalytic cycle (e.g., deprotonation of the amine in Buchwald-Hartwig reactions).

  • Strong Inorganic Bases: For many cross-coupling reactions, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][3] They are generally compatible with a wide range of functional groups.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, particularly in reactions where the amine itself is not the nucleophile.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are very effective but are less compatible with sensitive functional groups like esters.[4][5]

Q3: Can the sulfur and nitrogen atoms in the thiazole ring poison the palladium catalyst?

A3: Yes, the lone pairs on the sulfur and nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition. This is a known challenge with sulfur-containing heterocycles.[6] To mitigate this, the use of bulky, electron-rich ligands is highly recommended. These ligands can shield the metal center and promote the desired catalytic cycle over off-cycle coordination.

Troubleshooting Guides for Common Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, frequently employed in the synthesis of Dasatinib precursors by coupling 4-methyl-1,3-thiazol-5-amine with a substituted chloropyrimidine.

Typical Issue: Low Yield of the Desired N-Aryl Thiazole

Potential Cause Troubleshooting Recommendation Rationale
Inefficient Catalyst System Switch to a more robust catalyst system. Consider using a pre-formed palladium catalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[5][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][9]Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation by the thiazole heteroatoms.[9][10]
Inappropriate Base Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure at least 3 equivalents are used to neutralize the dihydrochloride and facilitate the reaction.A strong base is required for the deprotonation of the amine to form the palladium-amido intermediate, a key step in the catalytic cycle.[4]
Side Reactions (e.g., Hydrodehalogenation) Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this side reaction.[4]Hydrodehalogenation is a common side reaction where the aryl halide is reduced. Optimizing the reaction conditions can favor the desired C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride with a Heteroaryl Chloride

  • To an oven-dried Schlenk flask, add 4-methyl-1,3-thiazol-5-amine dihydrochloride (1.0 equiv.), the heteroaryl chloride (1.1 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination R2NH [L-Pd(II)(Ar)(NHR2)]+X- [L-Pd(II)(Ar)(NHR2)]+X- Amine Coordination->[L-Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR2)]+X-->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Buchwald-Hartwig amination catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound. For reactions with our substrate, this would typically involve a halogenated derivative of 4-methyl-1,3-thiazol-5-amine.

Typical Issue: Low Yield of the Desired Biaryl Product

Potential Cause Troubleshooting Recommendation Rationale
Boronic Acid Decomposition Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., pinacol ester) for increased stability. Ensure proper degassing of solvents to avoid oxidative degradation.[2]Boronic acids can be prone to decomposition, especially under harsh conditions or in the presence of oxygen.
Inefficient Transmetalation The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often effective.[2][11] In some cases, a biphasic solvent system (e.g., toluene/water) with vigorous stirring can improve results.The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center (transmetalation).
Catalyst Deactivation Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][12]For electron-rich heterocyclic halides, a highly active catalyst is often required to promote the oxidative addition step.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-Methyl-1,3-thiazol-5-amine Derivative

  • To an oven-dried reaction vessel, add the halogenated thiazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.[2]

  • Heat the reaction in a preheated oil bath with vigorous stirring (e.g., 80–110 °C).[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X L2Pd(II)(Ar)(X) L2Pd(II)(Ar)(X) Oxidative Addition->L2Pd(II)(Ar)(X) Transmetalation Transmetalation L2Pd(II)(Ar)(X)->Transmetalation Ar'-B(OR)2 L2Pd(II)(Ar)(Ar') L2Pd(II)(Ar)(Ar') Transmetalation->L2Pd(II)(Ar)(Ar') Reductive Elimination Reductive Elimination L2Pd(II)(Ar)(Ar')->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Suzuki-Miyaura coupling catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This can be a valuable tool for the alkynylation of the thiazole core.

Typical Issue: Low Yield and/or Homocoupling of the Alkyne

Potential Cause Troubleshooting Recommendation Rationale
Catalyst System Inefficiency A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is typically used in conjunction with a copper(I) co-catalyst (e.g., CuI).[13][14] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
Alkyne Homocoupling (Glaser Coupling) Run the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[15]The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed systems.
Poor Reactivity of the Thiazole Halide Use a more reactive halide (I > Br > Cl). Increase the reaction temperature or consider using a more active ligand system, such as one based on N-heterocyclic carbenes.The reactivity of the aryl halide is a key factor in the rate-determining oxidative addition step.

Experimental Protocol: Sonogashira Coupling of a Halogenated 4-Methyl-1,3-thiazol-5-amine Derivative

  • To a Schlenk flask, add the halogenated thiazole derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Catalytic Cycle cluster_cycle Palladium Cycle cluster_copper_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X L2Pd(II)(Ar)(X) L2Pd(II)(Ar)(X) Oxidative Addition->L2Pd(II)(Ar)(X) Transmetalation Transmetalation L2Pd(II)(Ar)(X)->Transmetalation R-C≡C-Cu L2Pd(II)(Ar)(C≡C-R) L2Pd(II)(Ar)(C≡C-R) Transmetalation->L2Pd(II)(Ar)(C≡C-R) Reductive Elimination Reductive Elimination L2Pd(II)(Ar)(C≡C-R)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡C-H, Base R-C≡C-Cu R-C≡C-Cu Alkyne Coordination->R-C≡C-Cu R-C≡C-Cu->Transmetalation

Caption: Sonogashira coupling catalytic cycles.

Conclusion

Successful catalyst selection for reactions involving 4-methyl-1,3-thiazol-5-amine dihydrochloride hinges on a clear understanding of the substrate's unique properties and the fundamentals of palladium-catalyzed cross-coupling reactions. By carefully considering the choice of base to ensure complete neutralization and by selecting a robust catalyst system with bulky, electron-rich ligands to overcome potential catalyst inhibition, researchers can effectively utilize this important building block in the synthesis of complex molecules. This guide provides a starting point for reaction optimization and troubleshooting, empowering you to achieve your synthetic goals with greater efficiency and success.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. (2025).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. (2025).
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Cross-Coupling of Heteroatomic Electrophiles.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014).
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Simple thiazole-based ligands for palladium(II)
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Electron rich, bulky ligands used in cross‐coupling reactions.
  • Optimization for the Buchwald–Hartwig‐amination of 4a.
  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. (2025).
  • Sonogashira coupling. Wikipedia.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. (2012).
  • Ligand design for cross-couplings: phosphines. YouTube. (2024).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Optimizing base and solvent for Buchwald-Hartwig amin
  • Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI.
  • A Palladium-Catalyzed Approach to Polycyclic Sulfur Heterocycles.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021).
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Royal Society of Chemistry.
  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

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Optimization

Technical Support Center: By-product Analysis in 4-Methyl-1,3-thiazol-5-amine dihydrochloride Reactions

Welcome to the technical support guide for the synthesis and analysis of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's intricacies, focusing on the identification and mitigation of common by-products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected, and my crude NMR shows a complex mixture of products. Where should I begin my investigation?

Answer: Low yield and product impurity are common yet solvable issues that typically point to problems with reaction conditions or starting material integrity. The synthesis of 5-aminothiazoles, often achieved through variations of the Cook-Heilborn or Hantzsch syntheses, is sensitive to several factors.[1][2]

Initial Troubleshooting Steps:

  • Re-evaluate Starting Material Purity: Impurities in your α-haloketone or thioamide starting materials can introduce competing side reactions.[1][3] It is crucial to confirm the purity of your starting materials by NMR or GC-MS before beginning the synthesis.

  • Monitor Reaction Progress Rigorously: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[1] Insufficient reaction time leads to incomplete conversion, while prolonged times, especially at elevated temperatures, can cause product degradation.[3]

  • Control the Reaction Temperature: While heating is often necessary, excessive temperatures can promote the formation of degradation products and complex tars.[1] If you are experiencing low yields, consider running the reaction at a lower temperature for a longer duration.

  • Check the pH of the Reaction Medium: The pH is a critical parameter. The Hantzsch synthesis and related reactions are highly sensitive to the acidity or basicity of the environment, which can dictate the regioselectivity of the cyclization.[1]

Question 2: My LC-MS analysis shows a major peak with the same mass-to-charge ratio (m/z) as my target product, 4-Methyl-1,3-thiazol-5-amine. What is this impurity?

Answer: The presence of an impurity with an identical mass is a classic sign of isomer formation. In the synthesis of aminothiazoles, a common side reaction is the formation of a 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[1][3]

The intended reaction pathway leads to the exocyclic amine (the desired product), while the competing pathway results in an endocyclic imine.

G A A D D B B E E C C F F

Mitigation Strategy: To favor the formation of the desired 5-amino isomer, ensure your reaction is performed under neutral or slightly basic conditions.[1] If your protocol involves an acidic catalyst or generates acidic by-products (like HX), consider adding a mild, non-nucleophilic base to buffer the mixture.

Question 3: How can I use analytical techniques to definitively distinguish between the 4-Methyl-1,3-thiazol-5-amine product and its imino isomer?

Answer: While mass spectrometry cannot differentiate between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

  • ¹H NMR Spectroscopy: The chemical environment of the protons will be distinct. The protons on the exocyclic amine (-NH₂) of the desired product will have a different chemical shift and appearance compared to the endocyclic imine proton (=NH) of the by-product. Furthermore, the aromatic protons on the thiazole ring will exhibit slightly different shifts. A D₂O shake experiment can be invaluable; the exchangeable protons on both the amine and imine will disappear from the spectrum, helping to identify them.[4]

  • ¹³C NMR Spectroscopy: The carbon atom attached to the nitrogen will show a significant difference in chemical shift. The C5 carbon in the desired aminothiazole will be in a different electronic environment than the corresponding carbon in the imino-dihydrothiazole.

  • HPLC: The two isomers will have different polarities and, therefore, different retention times on a reverse-phase column. The desired amino product is typically more polar than the imino isomer. Developing a good HPLC method can not only identify but also quantify the relative amounts of each isomer.[5]

Summary of By-product Signatures

By-product ClassPotential CauseKey Analytical Signature(s)Mitigation Strategy
Isomeric Impurities Acidic reaction conditions, high temperature.[1]Same m/z as product; distinct HPLC retention time; unique ¹H and ¹³C NMR shifts.Maintain neutral to slightly basic pH; optimize temperature.
Unreacted Starting Materials Incomplete reaction (time/temp); poor stoichiometry.[3]Peaks corresponding to the known signatures of starting materials in HPLC, GC-MS, or NMR.Monitor reaction by TLC/HPLC; use a slight excess of one reactant.[3]
Degradation Products Excessive heat, prolonged reaction time.[1]Multiple small, unidentified peaks in chromatogram; baseline noise; discoloration of reaction mixture.Reduce reaction temperature; optimize reaction time based on monitoring.
Bis-Thiazole Species Incorrect stoichiometry or specific reaction conditions.[3]A peak in the LC-MS with a mass corresponding to a dimer of the thiazole core.Ensure correct reactant ratios; purify starting materials.
Question 4: What is a reliable starting point for developing an HPLC method for reaction monitoring and final purity analysis?

Answer: A reverse-phase HPLC method with UV detection is a robust choice for analyzing thiazole derivatives.[5][6]

HPLC_Workflow A Prepare Sample (Dilute crude reaction aliquot or final product in mobile phase) D Inject Sample & Run Gradient A->D B Mobile Phase Preparation (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) C HPLC System Setup (C18 Column, UV Detector) B->C C->D E Analyze Chromatogram (Identify peaks by retention time and quantify by area %) D->E F Optimize Method (Adjust gradient, flow rate, or column temperature as needed) E->F

Detailed Protocol: HPLC-UV Analysis

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. (Formic acid is MS-compatible).[5]

  • Mobile Phase B: 0.1% Acetonitrile (MeCN).

  • Detection: UV detector set to a wavelength where the thiazole ring absorbs, typically around 254-275 nm. A preliminary UV scan of your product will help determine the optimal wavelength (λ_max).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Equilibrate at 5% B

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated product in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

This method should provide good separation of starting materials, the desired product, and common, less polar by-products. Adjust the gradient steepness and duration to optimize the resolution between your product and any critical impurities.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Shvets, N. M., & Vakh, K. A. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 73(10), 955-961.
  • ResearchGate. (n.d.). Synthesis of Bis‐(2‐thiazolyl)amine Analogues and Evaluation of Their Antibacterial, Antioxidant and Cytotoxic Activities. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Synthetic Route Validation: The Case for 4-Methyl-1,3-thiazol-5-amine dihydrochloride

Abstract The 4-methyl-1,3-thiazole-5-amine core is a privileged scaffold in medicinal chemistry, most notably forming the structural linchpin of the potent tyrosine kinase inhibitor, Dasatinib.[1][2] For researchers and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methyl-1,3-thiazole-5-amine core is a privileged scaffold in medicinal chemistry, most notably forming the structural linchpin of the potent tyrosine kinase inhibitor, Dasatinib.[1][2] For researchers and process chemists, the central strategic decision is not whether to incorporate this vital moiety, but how. This guide presents a comprehensive validation of employing 4-Methyl-1,3-thiazol-5-amine dihydrochloride as an advanced building block versus the traditional, ground-up approach of de novo ring construction. We will provide a comparative analysis of these two divergent synthetic paradigms, supported by quantitative data, detailed experimental protocols, and a discussion of the strategic trade-offs inherent in each choice. Our objective is to equip drug development professionals with the data and rationale necessary to select the optimal synthetic route based on their specific project goals, whether they be rapid lead optimization in early discovery or scalable, cost-effective production for clinical supply.

The Strategic Crossroads in Thiazole Synthesis

The synthesis of complex heterocyclic molecules invariably presents a strategic choice: assemble the core scaffold from simple, acyclic precursors (de novo synthesis) or utilize a pre-formed, functionalized heterocycle as a key building block. Each approach carries a distinct profile of risks and benefits related to cost, time, flexibility, and scalability. The decision-making process for incorporating the 4-methyl-5-aminothiazole core is a classic example of this strategic crossroads.

Synthetic_Decision_Flow Start Project Goal: Synthesize Target with 4-Methyl-5-Aminothiazole Core Decision Select Synthetic Paradigm Start->Decision Paradigm_A Paradigm A: Building Block Approach (Use 4-Methyl-1,3-thiazol-5-amine) Decision->Paradigm_A Prioritize Speed & Scalability Paradigm_B Paradigm B: De Novo Synthesis (e.g., Hantzsch Reaction) Decision->Paradigm_B Prioritize Cost & Flexibility Advantages_A Pros: - Fewer Steps - Faster Route to Target - Higher Convergence Paradigm_A->Advantages_A Considerations_A Cons: - Higher Cost of Reagent - Less Flexibility Paradigm_A->Considerations_A Advantages_B Pros: - Cheaper Starting Materials - High Flexibility for Analogs - Well-Established Methods Paradigm_B->Advantages_B Considerations_B Cons: - More Synthetic Steps - Lower Overall Yield - Potential for Impurities Paradigm_B->Considerations_B

Caption: High-level decision flowchart for selecting a synthetic paradigm.

Comparative Analysis of Synthetic Routes to a Key Dasatinib Intermediate

To provide a tangible comparison, we will focus on the synthesis of a crucial Dasatinib intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . This intermediate serves as the common junction point for our two competing synthetic strategies.

Paradigm A: The Building Block Approach

This route leverages 4-Methyl-1,3-thiazol-5-amine dihydrochloride as a pre-formed, advanced starting material. The core strategy involves functionalizing the 5-amino group and building out the carboxamide side chain. This is conceptually a more convergent approach.

Paradigm B: The De Novo (Hantzsch-Type) Approach

The classic and versatile Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry.[3][4] In this paradigm, the thiazole ring is constructed from the ground up, typically by reacting an α-haloketone with a thioamide.[5] A modern variation involves the α-bromination of a β-keto ester or amide, followed by cyclization with thiourea, which is a common industrial route.[2]

Comparative_Routes cluster_A Paradigm A: Building Block Route cluster_B Paradigm B: De Novo (Hantzsch-Type) Route A1 4-Methyl-1,3-thiazol-5-amine dihydrochloride A2 Intermediate A A1->A2 Acylation/Functionalization A3 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide A2->A3 Amide Coupling B1 β-Ketoamide Precursor B2 α-Bromo Intermediate B1->B2 α-Bromination B3 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide B2->B3 Cyclization with Thiourea

Caption: Comparative overview of the Building Block vs. De Novo synthetic routes.

Quantitative Performance Comparison

The choice between these paradigms is ultimately data-driven. The following table summarizes the key performance indicators for each route, synthesized from published synthetic procedures and process chemistry insights.[2][6]

ParameterParadigm A: Building BlockParadigm B: De Novo (Hantzsch-Type)Rationale & Justification
Typical Overall Yield ~65-75%~50-60%Paradigm A benefits from fewer steps, minimizing cumulative product loss. The multi-step nature of Paradigm B, including a sensitive bromination step, often leads to lower overall yields.[2]
Number of Key Steps 2-33-4The use of a pre-formed core in Paradigm A inherently reduces the step count to the target intermediate.
Key Reagents 4-Methyl-1,3-thiazol-5-amine, Coupling Reagents (e.g., EDCI, HOBt)β-Ketoamide, Brominating Agent (e.g., NBS), ThioureaParadigm B requires handling of corrosive and potentially hazardous brominating agents. Paradigm A's reagents are generally standard for peptide-style couplings.
Scalability Excellent: Fewer unit operations and simpler purifications often lead to a more robust and scalable process.Good: While scalable, requires careful control of exothermic bromination and cyclization steps. Workup can be more complex.
Flexibility for Analogs Limited: Dependent on the commercial availability of substituted 5-aminothiazoles.Excellent: The Hantzsch synthesis is highly versatile, allowing for wide variation in all positions of the thiazole ring by simply changing the acyclic precursors.[3][4]
Estimated Time Shorter (fewer steps)Longer (more steps and purifications)The reduced number of transformations and subsequent workups directly translates to a faster overall synthesis time for Paradigm A.

Experimental Validation Protocol: A Head-to-Head Comparison

To ensure trustworthiness, any claims must be backed by a rigorous, self-validating experimental protocol. Below is a detailed methodology for a direct comparative synthesis and analysis.

Synthesis Protocols

Protocol A: Synthesis via Building Block

  • Step 1: Preparation of the Thiazole Carboxylic Acid.

    • To a solution of 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq) in an appropriate solvent, add a suitable acylating agent.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and isolate the carboxylic acid intermediate, which may be used directly or after purification.

  • Step 2: Amide Coupling.

    • Dissolve the intermediate from Step 1 (1.0 eq) and 2-chloro-6-methylaniline (1.1 eq) in anhydrous DMF.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir at room temperature for 12-18 hours, monitoring by TLC/HPLC.

    • Perform a standard aqueous workup and recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) to yield the final product.

Protocol B: Synthesis via De Novo Hantzsch-Type Reaction

  • Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-oxobutanamide (β-Ketoamide).

    • React 2-chloro-6-methylaniline with diketene or an equivalent acetoacetylating agent.

    • Isolate and purify the resulting β-ketoamide.

  • Step 2: α-Bromination.

    • Dissolve the β-ketoamide (1.0 eq) in a suitable solvent like acetic acid or chloroform.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 30°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Isolate the crude α-bromo intermediate.

  • Step 3: Cyclization with Thiourea.

    • Add the crude α-bromo intermediate to a solution of thiourea (1.2 eq) in ethanol.

    • Reflux the mixture for 2-4 hours.[2]

    • Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution) to precipitate the product.

    • Filter, wash, and recrystallize the solid to yield the final product.

Analytical Validation Workflow

The purity and identity of the product from both routes must be rigorously confirmed to ensure a fair comparison.

Analytical_Workflow Input_A Crude Product (from Paradigm A) TLC 1. TLC Analysis (Initial Purity Check) Input_A->TLC Input_B Crude Product (from Paradigm B) Input_B->TLC Purification 2. Recrystallization/ Column Chromatography TLC->Purification HPLC 3. HPLC Analysis (Quantitative Purity >98%) Purification->HPLC Structure 4. Structural Confirmation HPLC->Structure NMR ¹H & ¹³C NMR Structure->NMR Confirm Connectivity MS Mass Spectrometry (MS) Structure->MS Confirm Molecular Weight Final Validated Product (Identity & Purity Confirmed) NMR->Final MS->Final

Caption: A self-validating workflow for product analysis and comparison.

Senior Scientist's Perspective & Conclusion

The validation exercise clearly demonstrates that both synthetic paradigms are viable for producing the target 4-methyl-5-aminothiazole-containing intermediate. However, they serve distinctly different strategic purposes.

Paradigm A (Building Block Approach) is unequivocally superior when the primary drivers are speed and scalability . In a drug development setting where a lead compound has been identified, this route minimizes the time to synthesize material for further testing and streamlines the process for potential scale-up. The higher initial cost of the 4-Methyl-1,3-thiazol-5-amine dihydrochloride is often offset by reduced labor costs, lower solvent usage, and a more reliable, higher-yielding process. This makes it the preferred route for process development and manufacturing campaigns.

Paradigm B (De Novo Synthesis) retains its value in the early discovery and analogue synthesis phase . Its primary advantage is flexibility. Researchers can readily synthesize a wide array of substituted thiazoles by simply varying the starting ketoamide and thioamide/thiourea components.[3][7] This is invaluable for structure-activity relationship (SAR) studies. While the overall yield may be lower and the process more complex, the low cost of the basic starting materials makes it highly economical for small-scale, exploratory chemistry.

Final Recommendation: For research groups and companies focused on the development and eventual commercialization of a specific target like Dasatinib, investing in a robust supply chain for 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a strategically sound decision. Its use significantly de-risks the synthesis, shortens timelines, and provides a clear, efficient path to the final active pharmaceutical ingredient.

References

  • Al-Ostoot, F. H., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi. Available at: [Link]

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947. Available at: [Link]

  • Posa, F., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5780. Available at: [Link]

  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2149. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available at: [Link]

  • ResearchGate. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

  • Ayati, A., et al. (2015). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 20(7), 11941-11963. Available at: [Link]

  • Google Patents. (2016). Dasatinib synthesis process and an intermediate thereof.
  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(16), 1516-1523. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride in the Synthesis of Target Pharmaceutical Compounds

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiazole ring system is a pri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiazole ring system is a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of the efficacy of 4-Methyl-1,3-thiazol-5-amine dihydrochloride and its derivatives as key building blocks in the synthesis of target compounds, with a particular focus on precursors for kinase inhibitors such as Dasatinib. We will explore alternative synthetic strategies, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Central Role of Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole moiety is a critical pharmacophore found in a wide array of biologically active molecules, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2] Its structural features allow for versatile functionalization, making it an ideal scaffold for targeting various biological pathways. A prime example of its significance is in the development of kinase inhibitors, where the aminothiazole core can effectively interact with the ATP-binding sites of kinases.[3]

This guide will focus on the synthesis of a key intermediate for many of these promising drugs: N-substituted 2-amino-4-methylthiazole-5-carboxamides. The efficiency of synthesizing this core structure is paramount for the overall success and economic viability of a drug discovery program.

Comparative Analysis of Synthetic Routes to N-(2-chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide

The synthesis of N-(2-chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide, a crucial precursor for the potent tyrosine kinase inhibitor Dasatinib, serves as an excellent case study for comparing the efficacy of different synthetic approaches.[3][4] Below, we compare a modern, high-yield approach with the more traditional Hantzsch thiazole synthesis.

Synthetic RouteKey Starting MaterialsKey Reagents & ConditionsReported YieldKey AdvantagesPotential Challenges
Route 1: Chemoselective Bromination & One-Pot Cyclization N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, ThioureaN-Bromosuccinimide (NBS) in dioxane/water, followed by heating with thiourea.[5]95%[5]High yield, one-pot cyclization simplifies the process, avoids isolation of sensitive intermediates.[5]Requires synthesis of the acrylamide precursor.
Route 2: Modified Hantzsch Synthesis Ethyl 2-amino-4-methylthiazole-5-carboxylate, 2-chloro-6-methylanilineConversion of the ester to the corresponding amide.~72% (for a similar final amidation step)[6]Utilizes a commercially available thiazole starting material.Multi-step process, potentially lower overall yield compared to one-pot methods.

Causality Behind Experimental Choices:

The high yield reported in Route 1 can be attributed to the chemoselective α-bromination of the β-ethoxyacrylamide precursor, which proceeds without side reactions like N-bromination or phenyl ring bromination.[5] The subsequent one-pot cyclization with thiourea is efficient as it avoids the isolation of the potentially unstable α-bromo intermediate. This streamlined process is often favored in industrial settings for its operational simplicity and high throughput.

Route 2 , representing a more classical approach, relies on the functionalization of a pre-existing thiazole ring. While the individual steps may be straightforward, the overall yield can be impacted by the efficiency of each transformation, particularly the final amidation step. The choice of coupling agents and reaction conditions for the amidation is critical to achieving a satisfactory yield.

Experimental Protocols

Route 1: High-Yield One-Pot Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[5]

Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cooled (0-5°C) and stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) while maintaining the temperature.

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Follow appropriate work-up procedures to isolate the product.

Step 2: One-Pot Bromination and Cyclization

  • Subject the (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS-mediated thiazole formation in a mixture of dioxane and water.

  • Add thiourea to the reaction mixture and heat to effect the ring closure.

  • Upon completion, the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is obtained in a reported yield of 95%.[5]

Route 2: Synthesis via Amidation of a Thiazole Ester (Illustrative)

This protocol is a general representation of the final amidation step in a multi-step synthesis.

  • To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable aprotic solvent, add 2-chloro-6-methylaniline.

  • Introduce a suitable coupling agent (e.g., a carbodiimide) and a base.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Isolate and purify the product, N-(2-chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide, via crystallization or chromatography. The yield for such amidation steps can vary, with some reports indicating yields around 72% for similar structures.[6]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Synthetic_Workflow_Comparison cluster_0 Route 1: One-Pot Synthesis cluster_1 Route 2: Modified Hantzsch Approach acrylamide N-(2-chloro-6-methylphenyl)- 3-ethoxyacrylamide intermediate_bromo α-bromo intermediate (in situ) acrylamide->intermediate_bromo NBS product1 N-(2-chloro-6-methylphenyl)- 2-aminothiazole-5-carboxamide intermediate_bromo->product1 Thiourea, Heat start_ester Ethyl 2-amino-4-methyl- thiazole-5-carboxylate product2 N-(2-chloro-6-methylphenyl)- 2-aminothiazole-5-carboxamide start_ester->product2 Amidation with 2-chloro-6-methylaniline

Caption: Comparative workflows for the synthesis of a key Dasatinib precursor.

Alternative Reagents and Future Directions

While the focus has been on a specific Dasatinib intermediate, the principles of comparing synthetic efficacy are broadly applicable. For the synthesis of aminothiazoles in general, several alternatives to the traditional Hantzsch synthesis exist. These include microwave-assisted reactions, the use of solid-supported catalysts, and one-pot multi-component reactions, which often lead to higher yields, shorter reaction times, and more environmentally friendly processes.[7][8]

The choice of an optimal synthetic route will always depend on the specific target molecule, available starting materials, and the desired scale of the reaction. For industrial applications, methods that are simple, high-yielding, and cost-effective, such as the one-pot synthesis described, are highly desirable.[5]

Conclusion

The synthesis of thiazole-containing compounds remains a vibrant area of research, driven by the significant therapeutic potential of these molecules. As demonstrated through the comparative analysis of synthetic routes to a key Dasatinib precursor, modern synthetic methods offer significant advantages in terms of yield and efficiency over more traditional approaches. By carefully evaluating the available experimental data and understanding the chemical principles behind each synthetic strategy, researchers can select the most effective path to their target compounds, accelerating the pace of drug discovery and development.

References

  • Chen, B. et al. (2010).
  • Das, J. et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
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  • Der Pharma Chemica. (2012).
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  • Safari, J. & Gandomi-Ravandi, S. (2013). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 3(42), 19335-19353.
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  • Chem-Impex. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Wang, Y. et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(22), 7529.
  • Wang, J. et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide.

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Validation

The Strategic Derivatization of 4-Methyl-1,3-thiazol-5-amine: A Comparative Guide to Unlocking Kinase Inhibitory Potential

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, a foundational component in a multitude of clinically significant therapeutic agents.[1][2] Its inherent electronic pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, a foundational component in a multitude of clinically significant therapeutic agents.[1][2] Its inherent electronic properties and ability to engage in key hydrogen bonding interactions have rendered it a cornerstone in the design of targeted therapies, particularly in the realm of protein kinase inhibition.[3] This guide delves into the nuanced world of the structure-activity relationship (SAR) of derivatives based on the 4-Methyl-1,3-thiazol-5-amine dihydrochloride core. Through a comprehensive analysis of experimental data, we will objectively compare the performance of these derivatives, providing researchers, scientists, and drug development professionals with a detailed roadmap for leveraging this versatile scaffold in the pursuit of novel kinase inhibitors.

The strategic modification of the 4-Methyl-1,3-thiazol-5-amine core allows for the fine-tuning of inhibitory potency and selectivity against various kinase targets. A particularly insightful example is the development of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[4] Dysregulation of Aurora kinase activity is a hallmark of many human cancers, making them a compelling target for anticancer drug discovery.[5][6]

The Core Scaffold: 4-Methyl-1,3-thiazol-5-amine as a Versatile Starting Point

The 4-Methyl-1,3-thiazol-5-amine scaffold presents multiple avenues for chemical modification, each with the potential to significantly impact biological activity. The primary amine at the 5-position serves as a key handle for the introduction of various substituents, enabling the exploration of different chemical spaces and interactions within the kinase active site. The methyl group at the 4-position can also be modified to probe specific hydrophobic pockets.

A pivotal strategy in the development of kinase inhibitors involves the appendage of a substituted pyrimidine ring to the thiazole core. This bioisosteric replacement of the adenine ring of ATP allows the resulting compounds to effectively compete for the ATP-binding site of kinases.[7] The 2-aminopyrimidine moiety, in particular, can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[8]

Comparative Analysis of Derivative Performance: A Focus on Aurora Kinase Inhibition

To illustrate the principles of SAR for this class of compounds, we will examine a series of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives and their inhibitory activity against Aurora A and Aurora B kinases. The data presented below highlights how subtle changes in substitution patterns on the phenyl ring can lead to dramatic differences in potency.

Compound IDR Group (Substitution on Phenyl Ring)Aurora A (Ki, nM)Aurora B (Ki, nM)
1 H>1000>1000
2 4-F150200
3 4-Cl5075
4 4-CH380110
5 3-NO22540
6 (Reference Compound) 4-(morpholinomethyl)8.09.2

Table 1: In vitro inhibitory activity of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives against Aurora A and Aurora B kinases. Data synthesized from reported findings.[4]

Key SAR Insights:
  • The Unsubstituted Phenyl Ring (Compound 1): The parent compound with an unsubstituted phenyl ring displays negligible activity, underscoring the necessity of substitution for effective kinase inhibition.

  • Halogen Substitution (Compounds 2 & 3): The introduction of a halogen at the para-position of the phenyl ring leads to a significant increase in potency. The more electron-withdrawing chlorine atom (Compound 3) confers greater activity than fluorine (Compound 2), suggesting that electronic effects play a role in binding.

  • Alkyl Substitution (Compound 4): A methyl group at the para-position also enhances activity, indicating that a degree of steric bulk and hydrophobicity is tolerated and can contribute to binding affinity.

  • Electron-Withdrawing Group at the Meta-Position (Compound 5): The placement of a nitro group at the meta-position results in a notable improvement in inhibitory activity, further highlighting the importance of electronic factors.

  • The Morpholinomethyl Substituent (Compound 6): The most potent compound in this series features a 4-(morpholinomethyl) substituent. This group likely engages in additional hydrogen bonding interactions within the active site, leading to a substantial increase in potency against both Aurora A and Aurora B.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the core scaffold and the subsequent evaluation of its derivatives are provided below.

Synthesis of 4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-amine Derivatives

The synthesis of the target compounds typically involves a multi-step process, beginning with the construction of the substituted pyrimidine core, followed by its coupling to the thiazole moiety.

Step 1: Synthesis of the Pyrimidine Core

A general and efficient method for the synthesis of 2-aminopyrimidines involves the condensation of a β-enaminonitrile with a suitable amine.[8]

Step 2: Coupling of the Pyrimidine and Thiazole Moieties

The final step involves the coupling of the synthesized pyrimidine with the 4-methyl-1,3-thiazol-5-amine core. This is often achieved through a nucleophilic aromatic substitution reaction.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using a radiometric filter binding assay or a variety of fluorescence-based assays.

Protocol: Radiometric Kinase Assay (Example for Aurora A)

  • Prepare a reaction mixture containing the kinase, a peptide substrate (e.g., Kemptide), and [γ-³²P]ATP in a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 or Ki value.

Cell-Based Assays for Anticancer Activity

To assess the cellular efficacy of the synthesized compounds, a variety of cell-based assays are employed, including cell viability assays (e.g., MTT assay) and apoptosis assays.

Protocol: MTT Cell Viability Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Path to Discovery: Workflows and Pathways

To provide a clearer understanding of the drug discovery process and the biological context of Aurora kinase inhibition, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Aurora Kinases Aurora Kinases Mitotic Progression Mitotic Progression Aurora Kinases->Mitotic Progression Cell Division Cell Division Mitotic Progression->Cell Division 4-Methylthiazole Derivatives 4-Methylthiazole Derivatives 4-Methylthiazole Derivatives->Aurora Kinases Inhibition

Caption: Simplified signaling pathway showing the role of Aurora kinases.

Conclusion and Future Directions

The 4-Methyl-1,3-thiazol-5-amine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors. The structure-activity relationships discussed herein, particularly in the context of Aurora kinase inhibition, demonstrate that strategic modifications to this core can lead to significant gains in potency and selectivity. The detailed experimental protocols provide a solid foundation for researchers to build upon in their own drug discovery efforts.

Future work in this area could explore the derivatization of the 4-methyl position to probe for additional hydrophobic interactions within the kinase active site. Furthermore, the incorporation of different heterocyclic ring systems in place of the pyrimidine could lead to the discovery of inhibitors with novel kinase selectivity profiles. The continued exploration of the chemical space around the 4-Methyl-1,3-thiazol-5-amine core holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Siddiqui, N., et al. (2007). Thiazoles: A valuable scaffold in medicinal chemistry. Journal of the Indian Chemical Society, 84(12), 1100-1111.
  • Ayati, A., et al. (2015). A review on biological properties of thiazole derivatives. Journal of Reports in Pharmaceutical Sciences, 4(2), 103.
  • Gomha, S. M., et al. (2015). Synthesis, characterization and pharmacological evaluation of some new thiazole derivatives as potential antimicrobial and anticancer agents. Molecules, 20(7), 12763-12779.
  • Wang, Y., et al. (2010). Discovery of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4567.
  • Emanuel, S., et al. (2005). The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases. Cancer Research, 65(19), 9038-9046.
  • Bavetsias, V., & Large, J. M. (2021). Synthetic strategies of pyrimidine-based scaffolds as Aurora kinase and polo-like kinase inhibitors. Molecules, 26(17), 5227.
  • Kamali, M. (2016). Synthesis of some new 5-substituted of-2-amino-4-phenyl-thiazoles and bis (2-aminothiazole) sulfides. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
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  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). International Journal of Molecular Sciences, 23(14), 7688.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2021). Iranian Journal of Pharmaceutical Research, 20(3), 121-131.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(6), 1171-1180.
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  • Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design. (n.d.). BenchChem.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2012). E-Journal of Chemistry, 9(4), 2359-2366.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega, 8(41), 38161-38177.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2020). Molecules, 25(20), 4814.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 978-994.

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Comparative

A Comparative Guide to the Biological Activities of Compounds Derived from 4-Methyl-1,3-thiazol-5-amine Dihydrochloride

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into a diverse array of biologically active compounds is a cornerstone of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into a diverse array of biologically active compounds is a cornerstone of medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents one such privileged structure, appearing in numerous FDA-approved drugs.[1][2] This guide provides an in-depth, objective comparison of the biological activities of compounds derived from a versatile and readily available starting material: 4-Methyl-1,3-thiazol-5-amine dihydrochloride .

This document moves beyond a simple catalog of compounds, delving into the causality behind experimental design and providing the technical details necessary for reproducing and building upon these findings. We will explore three distinct classes of derivatives stemming from this core structure, each exhibiting a different and significant biological activity: anticancer, antimicrobial, and anti-inflammatory. Each section will be supported by experimental data and compared against established therapeutic agents.

The Versatile Scaffold: 4-Methyl-1,3-thiazol-5-amine

The 4-methyl-1,3-thiazol-5-amine core is an attractive starting point for library synthesis due to the reactivity of the 2-amino group and the potential for modification at other positions of the thiazole ring.[3][4] The presence of the methyl group at the 4-position and the amino group at the 5-position provides a unique electronic and steric profile that can be exploited to achieve specific biological targets.

Anticancer Activity: Potent Inhibition of Cyclin-Dependent Kinases

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them a prime target for therapeutic intervention. A series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which can be synthesized from 2-amino-4-methylthiazole precursors, have demonstrated potent and selective inhibition of CDK9.[5][6]

Featured Compound Class: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines

These compounds have been shown to be highly effective antiproliferative agents. For instance, in a study by Wang et al., several derivatives exhibited GI50 (concentration for 50% inhibition of cell proliferation) values in the nanomolar range against various cancer cell lines.[7]

Mechanism of Action: These derivatives function as ATP-competitive inhibitors of CDK9. By binding to the kinase's active site, they prevent the phosphorylation of RNA polymerase II, which in turn reduces the expression of anti-apoptotic proteins like Mcl-1 and triggers programmed cell death (apoptosis) in cancer cells.[5]

Comparative Performance Data
Compound/DrugTarget Cell LineGI50 (µM)Citation
Thiazole Derivative 78 MV4-11 (Leukemia)0.023[7]
Thiazole Derivative 12u HCT-116 (Colon)Not specified, but potent[5][6]
Doxorubicin (Standard) HCT-116 (Colon)~0.96[8][9]

As the data indicates, specific 4-methylthiazole derivatives can exhibit significantly higher potency against certain cancer cell lines compared to standard chemotherapeutic agents like Doxorubicin.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][10][11]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the standard drug (Doxorubicin) in the appropriate cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Antimicrobial Activity: Novel Thiazole-(Benz)azole Hybrids

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Hybrid molecules that combine two or more pharmacophores are a promising strategy. A study has detailed the synthesis and antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives.[8]

Featured Compound Class: 4-Methylthiazole-(Benz)azole Derivatives

These compounds have been screened against a panel of Gram-positive and Gram-negative bacteria, with some showing notable activity.[8]

Mechanism of Action: While the precise mechanism for this specific class is still under investigation, many antimicrobial thiazoles are known to interfere with essential bacterial enzymes or disrupt cell wall synthesis. The benzazole moiety can also contribute to antimicrobial effects, potentially through DNA gyrase inhibition.

Comparative Performance Data
Compound/DrugTarget OrganismMIC (µg/mL)Citation
Thiazole-benzazole 3f S. aureusNot specified, but modest activity[8]
Thiazole-benzazole 3f P. aeruginosaHalf potency of reference[8]
Ampicillin (Standard) S. aureus0.6-1[10]
Ampicillin (Standard) E. coli4[10]

These results suggest that while this particular series of derivatives may not surpass the potency of ampicillin against these strains, they represent a promising scaffold for further optimization.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][12]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow A 1. Serial Dilution of Compound (in 96-well plate) B 2. Inoculation with Bacteria (Standardized concentration) A->B C 3. Incubation (18-24h at 37°C) B->C D 4. Visual Assessment of Growth (Turbidity) C->D E 5. Determine MIC D->E

Caption: The process for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: 4,5-Disubstituted-Thiazolyl Amides

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but can have significant side effects. Novel anti-inflammatory agents are therefore of great interest. 4,5-disubstituted-thiazolyl amides have been synthesized and shown to possess anti-inflammatory properties.[2][13]

Featured Compound Class: 4,5-Disubstituted-Thiazolyl Amides

These compounds have been evaluated in vivo using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.

Mechanism of Action: The anti-inflammatory effects of many thiazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. Some derivatives may also exhibit antioxidant properties that contribute to their anti-inflammatory profile.[13]

Comparative Performance Data
Compound/DrugAnimal ModelPaw Edema Inhibition (%)Citation
Thiazolyl Amide Derivatives Mice26.1 - 64.3[13]
Indomethacin (Standard) Rats~54 (at 3 hours)[14]
Indomethacin (Standard) Rats83.34[15]

The thiazolyl amide derivatives demonstrate a range of anti-inflammatory activities, with some approaching the efficacy of the standard NSAID, Indomethacin.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a reliable method for screening acute anti-inflammatory activity.[1][14][16][17]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A 1. Administer Test Compound (e.g., orally) B 2. Inject Carrageenan (into hind paw) A->B C 3. Measure Paw Volume (at time intervals) B->C D 4. Calculate % Inhibition C->D

Caption: In vivo assessment of anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Grouping: Divide rodents (rats or mice) into groups: a control group, a standard drug group (Indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and Indomethacin orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the test compounds and the standard drug relative to the control group.

Conclusion and Future Directions

The derivatives of 4-Methyl-1,3-thiazol-5-amine dihydrochloride represent a rich source of biologically active compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationship (SAR) studies, exemplified by the potent CDK inhibitors, highlight how subtle modifications to the core scaffold can lead to significant gains in potency and selectivity.

The experimental data presented herein, when compared with established drugs, demonstrates both the challenges and the opportunities in this area of research. While some derivatives show exceptional promise, further optimization is often required to enhance their activity and improve their pharmacokinetic profiles. The detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate their own novel thiazole derivatives and contribute to the development of the next generation of therapeutics.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547.
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Validation

The Strategic Advantage of 4-Methyl-1,3-thiazol-5-amine Dihydrochloride in Complex Synthesis

A Senior Application Scientist's Guide to a Versatile Building Block In the intricate world of synthetic chemistry, the choice of starting materials is a critical determinant of a molecule's successful and efficient synt...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Building Block

In the intricate world of synthetic chemistry, the choice of starting materials is a critical determinant of a molecule's successful and efficient synthesis. For researchers and drug development professionals engaged in the creation of complex bioactive molecules, particularly kinase inhibitors, the selection of the right heterocyclic building block is paramount. This guide provides an in-depth technical comparison of 4-Methyl-1,3-thiazol-5-amine dihydrochloride, elucidating its advantages over alternative synthetic precursors. We will explore the nuanced benefits of employing the dihydrochloride salt form and provide a practical guide to its application in amide bond formation, a cornerstone reaction in medicinal chemistry.

The 4-Methyl-5-aminothiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable scaffold for designing molecules that can effectively interact with biological targets.[3] The 4-methyl-5-aminothiazole substructure, in particular, is a key component in a range of kinase inhibitors, including analogues of the potent anti-cancer drug dasatinib.[3][4] The amino group at the 5-position serves as a crucial handle for introducing diversity and building out the molecular architecture necessary for potent and selective target engagement.

Why the Dihydrochloride Salt? A Comparative Analysis

While the free amine of 4-Methyl-1,3-thiazol-5-amine is a viable reagent, the dihydrochloride salt offers several distinct advantages that streamline the synthetic workflow and enhance reproducibility.

Enhanced Stability and Handling

Free amines, especially electron-rich heterocyclic amines, can be susceptible to oxidation and degradation upon storage, leading to impurities that can complicate subsequent reactions and purification steps. The formation of a dihydrochloride salt significantly enhances the compound's stability by protonating the basic nitrogen atoms, thereby protecting them from unwanted side reactions. This translates to a longer shelf life and more consistent quality of the starting material. Furthermore, the salt form is typically a crystalline solid, which is easier to handle, weigh, and dispense accurately compared to potentially oily or low-melting free bases.

Improved Solubility in Polar Solvents

A significant practical advantage of the dihydrochloride salt is its enhanced solubility in polar protic solvents, including water and alcohols. This property can be particularly beneficial in the initial stages of a reaction setup, allowing for more homogeneous reaction mixtures and avoiding the need for large volumes of organic co-solvents. In contrast, the corresponding free base often exhibits higher solubility in less polar organic solvents. The choice between the salt and the free base can therefore be tailored to the specific reaction conditions and solvent systems employed.

In Situ Free-Basing: A Controlled Release of the Nucleophile

In many reactions, such as amide bond formation, the free amine is the reactive species. When starting with the dihydrochloride salt, the free amine can be generated in situ by the addition of a suitable base. This controlled release of the nucleophile can be advantageous in preventing side reactions that might occur if the highly reactive free amine is present in high concentrations from the outset. The choice of base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), allows for fine-tuning of the reaction conditions.

Comparative Overview of Synthetic Building Blocks

To illustrate the strategic choice of 4-Methyl-1,3-thiazol-5-amine dihydrochloride, a comparison with alternative building blocks for the synthesis of a common target, a 4-methyl-5-amido-thiazole derivative, is presented below.

Feature4-Methyl-1,3-thiazol-5-amine Dihydrochloride 4-Methyl-1,3-thiazol-5-amine (Free Base) 4-Methylthiazole-5-carboxylic acid
Starting Material Form Crystalline SolidSolid or OilCrystalline Solid
Stability HighModerate to LowHigh
Handling EasyCan be challenging if oilyEasy
Solubility Good in polar solvents (e.g., water, ethanol)Good in organic solvents (e.g., DCM, THF)Varies, often requires a base for dissolution
Key Transformation Amide bond formation (acylation)Amide bond formation (acylation)Amide bond formation (activation then amination)
Reagents for Amidation Carboxylic acid + coupling agent + baseCarboxylic acid + coupling agentAmine + activating agent (e.g., SOCl₂, HATU)
Number of Steps to Amide 111-2
Control over Reactivity Good (in situ generation of free amine)ModerateGood (activation step is separate)
Potential Byproducts Amine salt-Dependent on activating agent

This comparative table highlights the practical advantages of the dihydrochloride salt in terms of stability and handling. While the free base offers a more direct route without the need for an initial deprotonation step, the trade-off is often lower stability. The carboxylic acid alternative requires an activation step, adding complexity to the overall synthesis.

Experimental Protocol: Amide Bond Formation

The following protocol provides a detailed methodology for the synthesis of a representative N-(4-methyl-1,3-thiazol-5-yl)benzamide, showcasing the utility of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. This procedure is adapted from established methods for the acylation of similar aminothiazole derivatives.[3]

Diagram of the Experimental Workflow:

experimental_workflow reagents Reagents: - 4-Methyl-1,3-thiazol-5-amine dihydrochloride - Benzoic Acid - HATU - DIPEA - DMF reaction_setup Reaction Setup: - Dissolve reagents in DMF - Stir at room temperature reagents->reaction_setup Combine workup Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with brine reaction_setup->workup After 2-4h purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: N-(4-methyl-1,3-thiazol-5-yl)benzamide purification->product

Caption: A streamlined workflow for the synthesis of N-(4-methyl-1,3-thiazol-5-yl)benzamide.

Step-by-Step Methodology
  • Reagent Preparation: To a solution of 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq) and benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[2] DMF is an excellent polar aprotic solvent for this type of reaction, ensuring the solubility of all reactants.

  • Base Addition: The reaction mixture is cooled to 0 °C, and diisopropylethylamine (DIPEA) (3.0 eq) is added dropwise.

    • Causality: DIPEA is a non-nucleophilic base that serves two purposes: it neutralizes the dihydrochloride salt to generate the free amine in situ, and it scavenges the acid byproduct formed during the amide coupling reaction, driving the equilibrium towards the product. Using a slight excess ensures complete deprotonation and neutralization.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Causality: The aqueous work-up removes the water-soluble DMF and excess base, as well as any salt byproducts. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methyl-1,3-thiazol-5-yl)benzamide.

Logical Pathway for Reagent Selection

The decision to use 4-Methyl-1,3-thiazol-5-amine dihydrochloride is a strategic one, based on a logical assessment of its properties and the desired reaction outcome.

reagent_selection start Goal: Synthesize a 4-methyl-5-amido-thiazole derivative building_block Identify a suitable 4-methyl-5-aminothiazole building block start->building_block options Consider Options: - Free Amine - Dihydrochloride Salt - Carboxylic Acid building_block->options stability Evaluate Stability & Handling options->stability Comparison solubility Assess Solubility options->solubility Comparison reactivity Analyze Reaction Pathway options->reactivity Comparison choice Select 4-Methyl-1,3-thiazol-5-amine dihydrochloride stability->choice Salt is more stable solubility->choice Salt has good polar solubility reactivity->choice Controlled in situ free-basing is advantageous

Caption: A decision-making flowchart for selecting the optimal thiazole building block.

Conclusion

4-Methyl-1,3-thiazol-5-amine dihydrochloride stands out as a superior building block for the synthesis of complex, biologically active molecules. Its enhanced stability, ease of handling, and favorable solubility profile, coupled with the ability to control the release of the reactive free amine, make it a strategic choice for researchers in drug discovery and development. The provided experimental protocol for amide bond formation serves as a practical template, underscoring the utility of this versatile reagent in constructing the privileged 4-methyl-5-aminothiazole scaffold. By understanding the comparative advantages of this dihydrochloride salt, scientists can optimize their synthetic strategies, leading to more efficient and reproducible outcomes in the quest for novel therapeutics.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2247183.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 59-64.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
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  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Tetrahedron Letters, 54(12), 1546-1549.
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  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(24), 5968.
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Comparative

Purity comparison of final products from different thiazole precursors

An In-Depth Guide to Thiazole Synthesis: A Purity-Focused Comparison of Common Precursors For researchers, scientists, and professionals in drug development, the purity of a final active pharmaceutical ingredient (API) i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Thiazole Synthesis: A Purity-Focused Comparison of Common Precursors

For researchers, scientists, and professionals in drug development, the purity of a final active pharmaceutical ingredient (API) is paramount. The thiazole ring, a key scaffold in numerous pharmaceuticals, presents unique synthetic challenges where the choice of precursor can significantly impact the purity profile of the final product. This guide provides an in-depth comparison of final product purity derived from different thiazole precursors, supported by experimental insights and methodologies, to empower researchers in making informed decisions for their synthetic strategies.

The Critical Role of Purity in Thiazole-Containing Drugs

The thiazole moiety is a fundamental component in a wide array of therapeutic agents, including the antibiotic Penicillin, the anticancer drug Dasatinib, and the vitamin Thiamine (Vitamin B1). The precise structure and purity of the thiazole ring are critical for the drug's efficacy and safety. Impurities, even in trace amounts, can lead to altered pharmacological activity, increased toxicity, or adverse side effects. Consequently, understanding and controlling the formation of impurities during synthesis is a non-negotiable aspect of drug development.

Common Synthetic Routes to Thiazoles and Their Precursor-Dependent Impurity Profiles

The most prevalent and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a α-haloketone with a thioamide or a related thiourea derivative. However, variations in these precursors can lead to distinct impurity profiles.

The Classic Hantzsch Synthesis: α-Haloketones and Thioamides

This foundational method is widely employed for its reliability and broad substrate scope. The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Typical Precursors:

  • α-Haloketones: Chloroacetone, 2-chloroacetophenone, etc.

  • Thioamides: Thioacetamide, thiobenzamide, etc.

Potential Impurities and Their Origins:

  • Oxazoles: A significant side-product can be the corresponding oxazole, formed through the competing reaction of the amide oxygen with the α-haloketone. The prevalence of this impurity is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.

  • Dithiazolyls: Self-condensation of the thioamide can lead to the formation of dithiazolyl impurities.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual α-haloketones and thioamides in the final product.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products A α-Haloketone C Condensation & Cyclization A->C B Thioamide B->C D Thiazole Product C->D Main Product E Impurities (e.g., Oxazole) C->E Side Product HPLC_Workflow A Synthesized Thiazole Product B Sample Preparation (Dissolution in Mobile Phase) A->B C HPLC Injection B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Data Analysis (Peak Integration & Purity Calculation) F->G

Validation

The Strategic Selection of Aminothiazole Scaffolds in Kinase Inhibitor Discovery: A Cost-Effectiveness Guide

For researchers, scientists, and drug development professionals, the judicious selection of chemical building blocks is a critical determinant of project timelines, budgetary adherence, and, ultimately, the success of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of chemical building blocks is a critical determinant of project timelines, budgetary adherence, and, ultimately, the success of a discovery campaign. The aminothiazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides an in-depth cost-effectiveness comparison of 4-Methyl-1,3-thiazol-5-amine dihydrochloride and its structural isomers and other alternatives, offering experimental context to inform your synthetic strategy.

Introduction: The Aminothiazole Moiety in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry. Its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions has made it a popular choice for designing molecules that interact with a variety of biological targets. The 2-aminothiazole core, in particular, is a key component of several approved drugs, including the blockbuster kinase inhibitor Dasatinib.[1]

The strategic placement of substituents on the aminothiazole ring is a fundamental aspect of structure-activity relationship (SAR) studies. This guide focuses on the cost and synthetic utility of C5-amino substituted thiazoles, represented by 4-Methyl-1,3-thiazol-5-amine dihydrochloride, in comparison to the more commonly utilized C2-amino isomers and other related building blocks.

The Building Blocks: A Comparative Overview

The choice of a starting material in a multi-step synthesis has cascading effects on the overall cost and efficiency of producing a final target molecule. Here, we compare 4-Methyl-1,3-thiazol-5-amine dihydrochloride with its readily available structural isomer, 2-amino-4-methylthiazole, and a more functionalized analogue, 5-acetyl-2-amino-4-methylthiazole.

Building BlockStructureCAS NumberMolecular Weight ( g/mol )AvailabilityIndicative Price (USD)
4-Methyl-1,3-thiazol-5-amine dihydrochloride 1797246-54-8187.09Research Chemical Suppliers (e.g., CymitQuimica)[2]Price on Request
2-Amino-4-methylthiazole 1603-91-4114.17Widely Available (e.g., Sigma-Aldrich, TCI, Thermo Scientific)[3][4][5]~$46 / 100g[4]
5-Acetyl-2-amino-4-methylthiazole 30748-47-1156.21Readily Available (e.g., Sigma-Aldrich)[6]~$80 / 5g[6]

Expert Insight: The significant price difference between the C2-amino and C5-acetyl-C2-amino derivatives highlights the cost of introducing functionality. While 4-Methyl-1,3-thiazol-5-amine dihydrochloride is not priced for commodity purchase, its cost is likely to be substantially higher than the simple 2-amino-4-methylthiazole due to a more complex synthetic route. The key question for a researcher is whether the unique reactivity and structural vector of the C5-amino group justifies the anticipated higher cost.

Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow

To illustrate the comparative utility of these building blocks, let's consider a common workflow in kinase inhibitor development: the synthesis of a hypothetical N-phenyl-pyrimidinyl-aminothiazole, a scaffold known to target various kinases.[7][8]

G cluster_0 Route A: Using 2-Amino-4-methylthiazole cluster_1 Route B: Using 4-Methyl-1,3-thiazol-5-amine A1 2-Amino-4-methylthiazole A3 Coupling Reaction (e.g., Buchwald-Hartwig) A1->A3 A2 Substituted Pyrimidine A2->A3 A4 Target Kinase Inhibitor A3->A4 B1 4-Methyl-1,3-thiazol-5-amine B3 Amide Coupling or Reductive Amination B1->B3 B2 Functionalized Pyrimidine B2->B3 B4 Target Kinase Inhibitor (Structural Isomer of A4) B3->B4

Caption: Synthetic approaches to kinase inhibitors using different aminothiazole isomers.

Causality Behind Experimental Choices:

  • Route A (C2-Amine): The C2-amino group of 2-amino-4-methylthiazole is nucleophilic and readily participates in cross-coupling reactions with halo-pyrimidines. This is a well-established and robust method for creating the core of many kinase inhibitors. The commercial availability and low cost of the starting material make this an attractive initial approach.

  • Route B (C5-Amine): The C5-amino group in 4-methyl-1,3-thiazol-5-amine offers a different synthetic handle. Instead of a direct C-N coupling to the pyrimidine ring, this isomer is more suited for forming a linker, for example, through an amide bond formation with a carboxylic acid-functionalized pyrimidine or reductive amination with an aldehyde. This allows for greater flexibility in the length and nature of the linker between the thiazole and pyrimidine moieties, which can be crucial for optimizing binding to the kinase hinge region.

Experimental Data and Performance Comparison

Synthetic Yield and Efficiency

The synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis is a classic and generally high-yielding reaction. For instance, the condensation of a bromomethyl ketone with thiourea is a common and efficient method.[9] The synthesis of 5-aminothiazoles is often more complex, potentially leading to lower overall yields and higher purification costs, which would contribute to the higher price of 4-Methyl-1,3-thiazol-5-amine dihydrochloride.

Hypothetical Yield Comparison:

RouteKey ReactionTypical Yield RangeCost-Effectiveness Consideration
A (C2-Amine) Buchwald-Hartwig Coupling60-90%High yield with a low-cost starting material leads to high overall cost-effectiveness.
B (C5-Amine) Amide Coupling70-95%While the coupling step itself is efficient, the higher cost of the starting material may offset this.
Impact on Biological Activity

The position of the amine group dramatically alters the vector of substituents protruding from the thiazole core, which in turn has a profound impact on the molecule's ability to bind to a target kinase.

  • C2-Aminothiazoles: In many kinase inhibitors, the C2-amino group acts as a hydrogen bond donor, interacting with the hinge region of the kinase. The C4 and C5 positions are then available for substitution to explore other pockets of the ATP-binding site.[8]

  • C5-Aminothiazoles: A C5-amino linkage orients the bulk of the molecule differently. This can be advantageous if the primary interactions with the target are driven by other parts of the molecule and the C5-substituent is intended to pick up additional interactions or improve physicochemical properties.

A study on CDK9 inhibitors demonstrated that the C2-amino group of a thiazole ring was crucial for strong interaction with the Asp145 residue of the kinase.[8] This highlights that for certain targets, the C2-amino isomer is likely to be a more fruitful starting point. However, for other targets, the unique structural presentation offered by the C5-amino isomer could be the key to unlocking potency and selectivity.

Detailed Experimental Protocol: A Representative Amide Coupling

The following protocol is a representative example of how a C5-aminothiazole could be used in synthesis.

Synthesis of a Hypothetical N-(4-methyl-1,3-thiazol-5-yl)pyrimidine-5-carboxamide

  • Dissolution: To a solution of pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add 4-Methyl-1,3-thiazol-5-amine dihydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

G start Start dissolve Dissolve pyrimidine-5-carboxylic acid, HATU, and DIPEA in DMF start->dissolve add_amine Add 4-Methyl-1,3-thiazol-5-amine dihydrochloride dissolve->add_amine react Stir at room temperature for 12-18 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous work-up and extraction with ethyl acetate monitor->workup Reaction Complete purify Purify by flash chromatography workup->purify end End purify->end

Caption: Workflow for a representative amide coupling reaction.

Conclusion and Recommendations

The choice between 4-Methyl-1,3-thiazol-5-amine dihydrochloride and its C2-amino isomers is a strategic one that should be guided by the specific goals of the research program.

  • For broad screening and initial SAR studies, the high availability and low cost of 2-amino-4-methylthiazole make it the more cost-effective choice. Its well-established reactivity in C-N cross-coupling reactions provides a reliable and efficient entry point to a wide range of kinase inhibitor scaffolds.

  • For later-stage lead optimization or when established scaffolds are failing, the use of 4-Methyl-1,3-thiazol-5-amine dihydrochloride can be justified. The unique structural diversity it offers may be necessary to overcome challenges with potency, selectivity, or off-target effects. The higher anticipated cost should be weighed against the potential for discovering novel intellectual property and achieving a superior biological profile.

  • For introducing a handle for further functionalization, 5-acetyl-2-amino-4-methylthiazole provides a ketone group that can be elaborated through various chemical transformations. Its intermediate cost reflects this added synthetic utility.

Ultimately, a truly cost-effective drug discovery program is not just about the price of the starting materials, but about the speed and efficiency with which it can generate meaningful data and advance promising candidates. A thoughtful consideration of the synthetic and biological implications of each building block, as outlined in this guide, is paramount to achieving that goal.

References

  • Abdel-Maksoud, M. S., et al. (2024).
  • Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
  • Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry.

Sources

Comparative

In-Silico Modeling of 4-Methyl-1,3-thiazol-5-amine Derivatives: A Comparative Guide to Predictive Methodologies

In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. For researchers, scientists, and drug development professionals working with privileged scaffolds like the thiazole nucleus, these computational techniques offer a powerful lens to predict and rationalize the biological activity of derivatives before their physical synthesis. This guide provides an in-depth, objective comparison of key in-silico methodologies as applied to derivatives of 4-Methyl-1,3-thiazol-5-amine, a versatile starting material for a diverse range of bioactive compounds.

The 2-aminothiazole core, of which 4-Methyl-1,3-thiazol-5-amine is a prime example, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including the potent kinase inhibitor Dasatinib.[1] The amenability of the amino group to a wide array of chemical transformations allows for the generation of large libraries of derivatives, making it an ideal candidate for in-silico-driven drug design campaigns. This guide will navigate the causal relationships behind choosing specific computational experiments, from broad virtual screening to detailed mechanistic studies, ensuring a self-validating system of predictive modeling.

I. The Landscape of In-Silico Modeling: A Strategic Overview

The journey from a starting scaffold to a lead compound is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties. In-silico modeling provides a rational framework to navigate these challenges. The choice of methodology is dictated by the specific research question at hand. For large-scale virtual screening of potential derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling are highly efficient. For understanding the specific molecular interactions driving potency, molecular docking is the tool of choice. To refine our understanding of binding stability and dynamics, molecular dynamics (MD) simulations offer a more nuanced view.

II. Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][3] This approach is particularly valuable for prioritizing synthetic efforts by predicting the activity of yet-to-be-synthesized derivatives.

Expertise & Experience in QSAR Model Development

The predictive power of a QSAR model is fundamentally dependent on the quality and diversity of the input data. A robust QSAR study begins with a dataset of molecules with a wide range of structural features and corresponding, accurately measured biological activities (e.g., IC50 values). For derivatives of 4-Methyl-1,3-thiazol-5-amine, this would involve synthesizing a focused library of analogs and testing them in a relevant biological assay, for instance, a kinase inhibition assay.

The selection of molecular descriptors is a critical step. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can range from simple constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to more complex 3D descriptors that capture the shape and electronic properties of the molecule. The goal is to select a set of descriptors that are highly correlated with the biological activity and are not highly correlated with each other.

Protocol for 2D-QSAR Model Generation
  • Data Preparation: A dataset of at least 20-25 compounds with known biological activity against a specific target is curated. The structures are drawn and standardized.

  • Descriptor Calculation: A wide range of 2D molecular descriptors are calculated for each molecule using software like PaDEL-Descriptor or Mordred.

  • Data Splitting: The dataset is divided into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to validate its predictive performance.

  • Model Building: Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest or Support Vector Machines are used to build the QSAR model.

  • Model Validation: The model is rigorously validated using internal (cross-validation) and external (prediction on the test set) validation techniques. Key statistical parameters include the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for the external test set.[2][3]

Comparative Data: A Hypothetical QSAR Study on Kinase Inhibitors

To illustrate the comparative power of QSAR, consider a hypothetical series of 4-Methyl-1,3-thiazol-5-amine derivatives designed as inhibitors of a specific kinase.

DerivativeR-GroupExperimental IC50 (nM)Predicted IC50 (nM)
1a Phenyl150145
1b 4-Chlorophenyl7580
1c 4-Methoxyphenyl250260
1d Naphthyl5055
1e Pyridyl300290

This is a hypothetical table for illustrative purposes.

A well-validated QSAR model can accurately predict the inhibitory potency of new derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising predicted activities.

III. Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug design, it is used to predict how a small molecule ligand, such as a derivative of 4-Methyl-1,3-thiazol-5-amine, binds to the active site of a target protein, such as a kinase.[1]

The Causality Behind a Successful Docking Experiment

The accuracy of a molecular docking simulation is highly dependent on the quality of the protein structure and the docking algorithm used. An X-ray crystal structure of the target protein, preferably with a co-crystallized ligand, provides the most accurate representation of the binding site.

The choice of docking software (e.g., AutoDock, Glide, GOLD) and the scoring function it employs are also critical. Scoring functions are used to estimate the binding affinity of a given ligand pose. It is often advisable to use multiple docking programs and scoring functions to arrive at a consensus prediction.

Experimental Protocol for Molecular Docking
  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized.

  • Ligand Preparation: The 3D structure of the ligand is generated and energy minimized.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking algorithm systematically searches for the optimal binding pose of the ligand within the defined grid box.

  • Pose Analysis and Scoring: The predicted binding poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Mandatory Visualization: Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Minimize) PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Ligand Preparation (Generate 3D, Minimize) Ligand->Ligand_Prep Grid Define Binding Site Grid PDB_Prep->Grid Dock Perform Docking Simulation Ligand_Prep->Dock Grid->Dock Poses Generate Binding Poses Dock->Poses Score Score and Rank Poses Poses->Score Analysis Visual Analysis of Interactions Score->Analysis

Caption: A typical workflow for a molecular docking experiment.

Comparative Analysis: Alternative Binding Modes

Molecular docking can reveal subtle differences in the binding modes of closely related derivatives. For example, the introduction of a hydrogen bond donor or acceptor can lead to a new interaction with a key active site residue, resulting in a significant increase in potency.

DerivativeKey InteractionsDocking Score (kcal/mol)
1a (Phenyl)Hydrophobic interactions with Val, Leu-7.5
1b (4-Chlorophenyl)Hydrophobic interactions, Halogen bond with backbone carbonyl-8.2
1f (4-Hydroxyphenyl)Hydrophobic interactions, H-bond with Asp residue-9.1

This is a hypothetical table for illustrative purposes.

IV. ADMET Prediction: Assessing Drug-Likeness

A compound's biological activity is only one aspect of its potential as a drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. In-silico ADMET prediction models can provide early warnings of potential liabilities, saving significant time and resources.

Trustworthiness in ADMET Profiling

A comprehensive ADMET profile should be generated using a variety of models that predict key physicochemical properties and pharmacokinetic parameters. It is important to consider the limitations of these models and to interpret the results in the context of the specific therapeutic application.

Protocol for In-Silico ADMET Prediction
  • Input Structures: The 2D structures of the derivatives are used as input.

  • Property Calculation: A suite of ADMET properties is calculated using web-based tools like SwissADME or commercial software packages.

  • Analysis of Results: The predicted properties are compared to established thresholds for drug-likeness, such as Lipinski's Rule of Five.

Comparative Table of Predicted ADMET Properties
DerivativeMW ( g/mol )logPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability
1a 250.32.813High
1g (Large lipophilic group)450.65.513Low
1h (Multiple polar groups)380.41.536Moderate

This is a hypothetical table for illustrative purposes.

V. Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-protein complex, MD simulations can provide insights into the dynamic behavior of the complex over time. This can be particularly useful for assessing the stability of the predicted binding pose and for identifying key residues that contribute to the binding affinity.

Authoritative Grounding in MD Simulations

MD simulations are computationally intensive and require expertise in setting up and analyzing the simulations. The choice of force field and the length of the simulation are critical parameters that can affect the results.

Experimental Workflow for MD Simulation

G Start Start with Docked Complex Solvate Solvate the System (Add Water and Ions) Start->Solvate Equilibrate System Equilibration (Minimize, Heat, Pressurize) Solvate->Equilibrate Production Production MD Simulation (Run for desired time) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: A simplified workflow for a molecular dynamics simulation.

VI. Conclusion: An Integrated Approach to In-Silico Drug Design

The in-silico modeling of derivatives from 4-Methyl-1,3-thiazol-5-amine offers a powerful paradigm for accelerating drug discovery. By strategically employing a combination of QSAR, molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain a comprehensive understanding of the structure-activity relationships within this versatile chemical series. This integrated approach allows for the rational design of more potent, selective, and drug-like compounds, ultimately increasing the probability of success in the complex and challenging endeavor of drug development.

References

  • Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. [Link]

  • Arshad, M. F., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. PubMed. [Link]

  • Geronikaki, A., et al. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Medicinal Chemistry. [Link]

  • Özdemir, A., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Methyl-1,3-thiazol-5-amine dihydrochloride: Personal Protective Equipment (PPE) and Safety Protocols

Welcome to a comprehensive guide designed for the precise and safe handling of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. In our work within pharmaceutical research and drug development, the integrity of our experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 4-Methyl-1,3-thiazol-5-amine dihydrochloride. In our work within pharmaceutical research and drug development, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and logical framework for PPE selection and use, grounded in the specific chemical nature of this compound. Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of safety and excellence within your laboratory.

Hazard Assessment: Understanding the "Why"

4-Methyl-1,3-thiazol-5-amine dihydrochloride is an organic amine salt. The hazards associated with this class of compounds dictate our safety protocols. Based on data from structurally related thiazole and amine compounds, we must anticipate the following risks:

  • Skin and Eye Irritation: Amine salts and thiazole derivatives are frequently categorized as irritants.[1][2] Direct contact can cause redness, inflammation, or more severe reactions.[2] Certain related compounds are known to cause serious eye damage.[3]

  • Respiratory Tract Irritation: As a fine, crystalline powder, the dihydrochloride salt can easily become airborne. Inhalation may lead to irritation of the nose, throat, and lungs.[1][2]

  • Toxicity: Similar compounds have shown harm if swallowed, inhaled, or in contact with skin.[3]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2][4][5]

These potential hazards form the basis for the stringent PPE requirements that follow. Every recommendation is a direct countermeasure to a specific, identified risk.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure reduction.[1][2] PPE is the critical final barrier between you and the chemical.

  • Eye and Face Protection:

    • Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

    • Recommended for Handling Powder or Solutions: Chemical splash goggles are essential. They provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes.[6]

    • High-Risk Operations: When handling large quantities or if there is a significant splash risk, a full face shield should be worn over chemical splash goggles to protect the entire face.[7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like butyl or neoprene rubber and always check the manufacturer's compatibility chart.[7] Double-gloving is a best practice when handling highly potent or hazardous materials.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect your skin and personal clothing from contamination.

    • Additional Protection: For tasks with a high risk of spillage, a chemically resistant apron over the lab coat provides an additional layer of safety. Ensure legs and feet are fully covered; closed-toe, chemical-resistant shoes are mandatory.[6][7]

  • Respiratory Protection:

    • Primary Control: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • When Required: If engineering controls are insufficient or unavailable, or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates is the minimum requirement.[8][9] A full-face respirator offers the dual benefit of respiratory and eye protection.[9]

PPE Selection Matrix: Matching the Task to the Protection

For clarity, the following table outlines the minimum required PPE for various common laboratory tasks involving 4-Methyl-1,3-thiazol-5-amine dihydrochloride.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile Gloves (or equivalent)Lab CoatRequired: Chemical Fume Hood
Preparing Stock Solutions Chemical Splash GogglesNitrile Gloves (or equivalent)Lab CoatRequired: Chemical Fume Hood
Performing Reactions Safety Glasses with Side Shields (minimum), Goggles (recommended)Nitrile Gloves (or equivalent)Lab CoatRequired: Chemical Fume Hood
Small Spill Clean-up (<5g) Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator (if outside fume hood)
Large Spill Clean-up (>5g) Full-Face Respirator or Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or CoverallsNIOSH-Approved Respirator

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat/Apron: Put on your lab coat and any additional protective clothing.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - "Contaminated to Clean":

This procedure is designed to be performed at the exit of the work area.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, turning it inside out without touching the exterior.

  • Goggles/Face Shield: Remove by handling the strap or headband from behind your head.

  • Lab Coat/Apron: Unbutton the coat and peel it off from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained within.

  • Respirator (if worn): Remove from behind the head.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4][5]

Emergency Protocols: Spill and Exposure Response

Your safety plan must include clear steps for emergencies.

Spill Response Workflow

The following decision tree outlines the immediate steps upon discovering a spill.

Spill_Response spill Spill Detected alert Alert Colleagues & Area Supervisor spill->alert IMMEDIATELY assess Assess Spill Size & Location small_spill Small Spill? (<5g, in fume hood) assess->small_spill alert->assess evacuate Evacuate Area Restrict Access call_ehs Call Emergency/ EHS Hotline evacuate->call_ehs large_spill Large Spill? (>5g or outside hood) small_spill->large_spill No get_kit Retrieve Spill Kit Don Appropriate PPE small_spill->get_kit Yes large_spill->evacuate Yes cleanup_small Neutralize (if applicable) Absorb with inert material Collect in sealed container get_kit->cleanup_small decontaminate Decontaminate Area Dispose of Waste cleanup_small->decontaminate report Complete Incident Report call_ehs->report decontaminate->report

Caption: Emergency response decision flow for a chemical spill.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Completing the Lifecycle Safely

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used for decontamination, must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: The compound and any solutions must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations. Do not dispose of down the drain.

By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • 4-Methylthiazole Safety Data Sheet. (2024, March 26). Fisher Scientific.
  • 5-Thiazoleethanol, 4-methyl- Safety Data Sheet. (n.d.). Fisher Scientific.
  • Personal Protective Equipment (PPE). (2022, December 7). Hazmat School.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Aliathon.
  • 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. (2019, February 25). Synerzine.
  • 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. (2019, February 25). Synerzine.
  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine GHS Classification. (n.d.). PubChem.
  • 4-Methyl-5-thiazoleethanol Safety Information. (n.d.). Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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